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Foundational

A Comprehensive Technical Guide to the Safe Handling of 3-(Bromomethyl)decane

Introduction 3-(Bromomethyl)decane is a halogenated alkane, a class of compounds widely utilized in organic synthesis as alkylating agents and intermediates in the production of more complex molecules. Its structure, fea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(Bromomethyl)decane is a halogenated alkane, a class of compounds widely utilized in organic synthesis as alkylating agents and intermediates in the production of more complex molecules. Its structure, featuring a ten-carbon (decane) backbone with a bromomethyl substituent, imparts specific reactivity and physical properties that are crucial for its application in research and development. The presence of the bromine atom makes the adjacent methylene group susceptible to nucleophilic substitution, a cornerstone of many synthetic pathways in pharmaceutical and materials science.

However, the very reactivity that makes 3-(bromomethyl)decane a valuable synthetic building block also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. As with many alkyl halides, this compound is expected to exhibit properties that require careful management to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed examination of the safety data, handling guidelines, and emergency procedures for 3-(bromomethyl)decane, synthesized from established chemical safety principles and data from structurally analogous compounds.

Hazard Identification and Classification

A specific, publicly available Safety Data Sheet (SDS) for 3-(bromomethyl)decane is not readily found. Therefore, the hazard classification presented here is a composite assessment based on the known hazards of similar long-chain alkyl bromides and the parent alkane, decane.[1][2][3] Researchers must handle this compound with the caution afforded to a substance with the following potential GHS classifications.

GHS Pictograms (Anticipated):

Signal Word: Danger

Hazard ClassGHS CategoryHazard Statement
Flammable LiquidsCategory 3 / 4H226/H227: Flammable liquid and vapor, or Combustible liquid.[1][3]
Aspiration HazardCategory 1H304: May be fatal if swallowed and enters airways.[3][4]
Skin IrritationCategory 2H315: Causes skin irritation.[1][5]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][6]

Precautionary Statements (Selected):

  • Prevention: P210 (Keep away from heat, sparks, open flames), P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection).[3][5]

  • Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P331 (Do NOT induce vomiting), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).[3][5][6]

  • Storage: P403+P235 (Store in a well-ventilated place. Keep cool).[3]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]

Physical and Chemical Properties

Quantitative data for 3-(bromomethyl)decane is scarce. The following table includes data for the parent molecule, n-decane, and related brominated alkanes to provide a reasonable estimation of its properties.[7][8][9]

PropertyValue (n-decane)Value (Related Alkyl Bromides)Anticipated Value for 3-(Bromomethyl)decane
Molecular Formula C10H22C11H23Br (Compound)C11H23Br
Molecular Weight 142.28 g/mol [9]235.21 g/mol (for C11H23Br)~235.21 g/mol
Appearance Colorless liquid[9]Colorless to pale yellow liquidColorless to pale yellow liquid
Odor Gasoline-like[9]CharacteristicCharacteristic, potentially pungent
Boiling Point 174 °C[10]Higher than parent alkane> 174 °C
Density 0.730 g/mL[9]> 1 g/mL (typically)~1.0 - 1.2 g/mL
Solubility Insoluble in water[9]Insoluble in waterInsoluble in water; Soluble in organic solvents
Vapor Pressure 195 Pa (at 20°C)[9]Lower than parent alkaneLow, but vapors can accumulate
Flash Point 46 °C[10]> 46 °CLikely > 60 °C (Combustible Liquid range)

Safe Handling and Storage Protocols

The causality behind safe handling protocols for alkyl halides like 3-(bromomethyl)decane is rooted in preventing exposure and avoiding conditions that could lead to hazardous reactions.

Engineering Controls and Work Practices
  • Chemical Fume Hood: All manipulations of 3-(bromomethyl)decane must be conducted within a certified chemical fume hood.[11][12] This is the primary engineering control to prevent inhalation of potentially irritating vapors. The sash should be kept as low as possible.

  • Inert Atmosphere: For reactions sensitive to moisture or air, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended. While not strictly a safety requirement for this compound's primary hazards, it is good practice for maintaining chemical integrity.

  • Avoid Ignition Sources: Due to its flammability/combustibility, all sources of ignition—open flames, hot plates, and spark-producing equipment—must be eliminated from the work area.[4][13] Use explosion-proof equipment where necessary.[13]

  • Grounding and Bonding: For transfers of significant quantities, containers should be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[3]

Storage

Proper storage is critical to maintain chemical stability and prevent accidents.

  • Container: Store in the original, tightly sealed container in a cool, dry, and dark place.[1]

  • Location: Store in a designated cabinet for flammable or corrosive materials, away from general laboratory traffic.[11][12]

  • Segregation: It is crucial to segregate 3-(bromomethyl)decane from incompatible materials.[11][12] These include:

    • Strong oxidizing agents

    • Strong bases

    • Alkali metals and powdered metals

    • Amines and ammonia

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are required at all times.[1] For procedures with a higher splash risk, the use of a face shield in addition to goggles is strongly recommended.[11]

  • Hand Protection: Chemical-resistant gloves are essential. Given the nature of alkyl halides, suitable materials include nitrile or neoprene gloves.[1][11] Always inspect gloves for tears or pinholes before use and practice proper glove removal techniques to avoid contaminating skin.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.[1] Long pants and closed-toe shoes are mandatory.[11] For large-scale operations, a chemical-resistant apron may be warranted.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase VerifyHood Verify Fume Hood Functionality DonCoat Wear Flame-Resistant Lab Coat VerifyHood->DonCoat DonGloves Wear Nitrile or Neoprene Gloves WorkInHood Work Inside Fume Hood DonGloves->WorkInHood DonGoggles Wear Chemical Splash Goggles DonGoggles->DonGloves DonCoat->DonGoggles AvoidIgnition Eliminate Ignition Sources WorkInHood->AvoidIgnition SealContainer Keep Container Sealed When Not In Use WorkInHood->SealContainer DoffGloves Proper Glove Removal SealContainer->DoffGloves WashHands Wash Hands Thoroughly DoffGloves->WashHands StoreProperly Store Chemical in Designated Area WashHands->StoreProperly caption Diagram 1: Standard Safe Handling Workflow.

Caption: Diagram 1: Standard Safe Handling Workflow.

Emergency Procedures: A Self-Validating System

Emergency protocols must be clear, concise, and practiced. The trustworthiness of any safety plan lies in its ability to be executed effectively under stress.

First Aid Measures

The immediate response to an exposure is critical to minimizing harm.[14]

  • Inhalation: Move the affected person to fresh air immediately.[5][6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[14][15] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][16] If the person is conscious, rinse their mouth with water. The primary danger is aspiration into the lungs, which can be fatal.[3][4] Call a poison control center or physician immediately.

Spill Response Protocol

The response to a spill is dictated by its size and the immediate hazards it presents.

Step 1: Assess the Spill

  • Minor Spill (<100 mL, contained in a fume hood): Can be handled by trained laboratory personnel.

  • Major Spill (>100 mL, outside a fume hood, or any spill involving fire/injury): Evacuate the area immediately and call emergency services.[11][14]

Step 2: Isolate and Control (Minor Spill)

  • Alert personnel in the immediate vicinity.

  • Ensure the fume hood is drawing properly. Close the sash if possible.

  • Eliminate all ignition sources.[14]

Step 3: Clean-up (Minor Spill)

  • Wear the appropriate PPE (double-glove with nitrile gloves, goggles, lab coat).

  • Contain the spill by surrounding it with an inert absorbent material like vermiculite, cat litter, or a commercial spill pillow.[15][17] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Carefully apply the absorbent, working from the outside in to prevent spreading.

  • Once absorbed, use non-sparking tools (e.g., plastic scoop) to collect the material into a designated, labeled hazardous waste container.[13]

  • Decontaminate the spill area with soap and water.[18]

Spill_Response_Flowchart Spill Chemical Spill Occurs Assess Assess Severity (Size, Location, Hazard) Spill->Assess Minor Minor Spill (<100mL, Contained) Assess->Minor Minor Major Major Spill (>100mL or Uncontained) Assess->Major Major Alert Alert Nearby Personnel Minor->Alert Evacuate Evacuate Area Immediately Major->Evacuate DonPPE Don Appropriate PPE (Goggles, Double Gloves, Coat) Alert->DonPPE Contain Contain with Inert Absorbent (e.g., Vermiculite) DonPPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Area Collect->Decon CallHelp Call Emergency Services (EH&S, 911) Evacuate->CallHelp caption Diagram 2: Emergency Spill Response Logic.

Caption: Diagram 2: Emergency Spill Response Logic.

Waste Disposal

All waste containing 3-(bromomethyl)decane, including absorbed spill material and contaminated consumables, must be treated as hazardous waste.[19]

  • Collect waste in a clearly labeled, sealable container.

  • Do not mix halogenated waste with non-halogenated waste streams.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Conclusion

While 3-(bromomethyl)decane is a valuable synthetic tool, its profile as a combustible, irritant, and aspiration hazard demands a proactive and informed approach to safety. By understanding the underlying reasons for safety protocols—from the necessity of fume hoods to prevent respiratory irritation to the prohibition of inducing vomiting to avoid fatal aspiration—researchers can create a self-validating system of safety. Adherence to the guidelines detailed in this document, grounded in authoritative sources and established laboratory practice, is paramount for protecting personnel and ensuring successful scientific outcomes.

References

  • University of Wisconsin-Madison.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77432, 3-(Bromomethyl)pentane.[Link]

  • Scribd. Bromine Handling | PDF | Laboratories | Personal Protective Equipment.[Link]

  • NextSDS. 3-(bromomethyl)hexane — Chemical Substance Information.[Link]

  • Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.[Link]

  • University of Florida Environmental Health and Safety. (2024). CHEMICAL SPILL PROCEDURES.[Link]

  • Rice University Environmental Health Safety and Laboratory Operations. Chemical Spills.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 545622, 3-Bromodecane.[Link]

  • Rutgers University Environmental Health and Safety. Bromine Standard Operating Procedure.[Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.[Link]

  • Angene Chemical. (2021). Safety Data Sheet: 3-(Bromomethyl)oxetane.[Link]

  • American Chemical Society. Guide for Chemical Spill Response.[Link]

  • Safety Management Group. (2025). Spill Response: The Four Critical Steps.[Link]

  • Cheméo. Chemical Properties of Heptane, 3-(bromomethyl)- (CAS 18908-66-2).[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13443221, 3-(Bromomethyl)hexane.[Link]

  • Wikipedia. Decane.[Link]

Sources

Exploratory

A Technical Guide to the Solubility Profile of 3-(bromomethyl)decane in Organic Solvents

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(bromomethyl)decane, a branched long-chain bromoalkane. Due to the absence of extensive empirical data in pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(bromomethyl)decane, a branched long-chain bromoalkane. Due to the absence of extensive empirical data in public literature for this specific compound, this document establishes a robust theoretical framework to predict its solubility profile. The fundamental principle of "like dissolves like" is applied, considering the molecule's predominantly non-polar ten-carbon aliphatic structure alongside the modest polarity introduced by the carbon-bromine bond. We predict high solubility in non-polar aliphatic and aromatic solvents, moderate to good solubility in polar aprotic solvents, and low to negligible solubility in highly polar protic solvents such as water. To empower researchers, this guide details a self-validating, step-by-step experimental protocol for the quantitative determination of thermodynamic solubility using the established shake-flask method followed by gas chromatographic analysis. This work is intended to serve as an essential resource for chemists, materials scientists, and drug development professionals requiring a foundational understanding and practical methodology for utilizing 3-(bromomethyl)decane in various solvent systems.

Introduction: Understanding the Subject Compound

3-(Bromomethyl)decane is a halogenated hydrocarbon with the chemical formula C₁₁H₂₃Br. Its structure consists of a ten-carbon (decane) backbone with a bromomethyl group attached to the third carbon atom. This branched structure and the presence of a halogen confer specific physicochemical properties that are critical for its application in organic synthesis, potentially as an alkylating agent or a precursor for more complex molecules.

The utility of any chemical reagent is fundamentally linked to its behavior in solution. Effective reaction design, purification, and formulation development hinge on a precise understanding of a compound's solubility. This guide addresses this critical need by providing a detailed examination of the factors governing the solubility of 3-(bromomethyl)decane and a reliable methodology for its empirical determination.

Theoretical Framework for Solubility

The solubility of a substance is dictated by the intermolecular forces between the solute and solvent molecules. The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new solute-solvent interactions. Energetically, dissolution is favored when the new solute-solvent interactions are comparable to, or stronger than, the interactions they replace.[1][2]

Key Molecular Characteristics of 3-(bromomethyl)decane:

  • Non-Polar Dominance: The molecule is dominated by its eleven-carbon aliphatic structure. This long hydrocarbon portion is non-polar and interacts primarily through weak van der Waals dispersion forces.[2]

  • Polar Contribution: The carbon-bromine (C-Br) bond is polar due to the difference in electronegativity between carbon and bromine, creating a dipole moment. This allows for dipole-dipole interactions.[3]

  • Hydrogen Bonding: 3-(bromomethyl)decane cannot act as a hydrogen bond donor. It can be a very weak hydrogen bond acceptor, but it is unable to disrupt the strong hydrogen-bonding network of solvents like water.[4][5]

This molecular structure leads to the overarching principle that alkyl halides are generally soluble in most organic solvents but have very low solubility in water.[3][6] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole and dispersion forces between the alkyl halide and water.[5]

Predicted Solubility Profile

Based on the theoretical framework, a qualitative solubility profile for 3-(bromomethyl)decane can be predicted across common classes of organic solvents. The long, non-polar alkyl chain is the primary determinant of its solubility behavior.

Solvent Class Example Solvents Dominant Intermolecular Forces Predicted Solubility Rationale
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneLondon DispersionHigh The solute and solvent have similar non-polar characteristics and interact via dispersion forces of comparable strength.[1][2]
Non-Polar Aromatic Toluene, BenzeneLondon Dispersion, π-stackingHigh The non-polar nature of the solvent readily accommodates the long alkyl chain of the solute.[7]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateDipole-Dipole, London DispersionModerate to High These solvents possess both polar and non-polar character, allowing favorable interactions with both the C-Br bond and the alkyl chain.[1]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO)Dipole-Dipole, London DispersionModerate While capable of dissolving the solute, the higher polarity of these solvents may lead to slightly less favorable interaction energy balance compared to less polar aprotics.
Polar Protic Ethanol, MethanolHydrogen Bonding, Dipole-DipoleLow to Moderate The short-chain alcohols have some non-polar character that can solvate the alkyl chain, but their dominant hydrogen-bonding network is disrupted unfavorably. Solubility decreases as the alcohol chain length shortens.
Highly Polar Protic WaterHydrogen BondingInsoluble The energy cost of breaking the strong hydrogen bonds in water is not recovered, as the solute cannot participate in hydrogen bonding.[4][5][6]

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative solubility data, the isothermal shake-flask method is the gold standard.[8][9] This method ensures that the solution reaches thermodynamic equilibrium, providing a true measure of the compound's saturation point at a given temperature.

Principle

An excess amount of the solute (3-(bromomethyl)decane) is agitated in a known volume of solvent at a constant temperature for a prolonged period. This allows the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation, resulting in a saturated solution. After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured analytically.

Required Materials & Equipment
  • 3-(bromomethyl)decane (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled orbital shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add approximately 100-200 mg of 3-(bromomethyl)decane to a series of glass vials. The key is to ensure a visible excess of the compound remains after equilibration.[8]

    • Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent loss via evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 °C).

    • Agitate the vials for 24 to 72 hours. Causality: This extended period is crucial to ensure the system reaches true thermodynamic equilibrium. To validate this, samples can be taken at different time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when the measured solubility no longer increases.[8]

  • Phase Separation:

    • Remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solute to settle.

    • To ensure complete removal of undissolved material, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes). Causality: This step is critical to prevent undissolved solute particles from artificially inflating the measured concentration.

  • Sample Extraction and Preparation:

    • Carefully draw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This removes any remaining microscopic particulates.

    • Accurately weigh the filtered aliquot.

    • Perform a precise serial dilution of the filtered sample with the same solvent into a volumetric flask to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification via Gas Chromatography (GC-FID):

    • Calibration: Prepare a series of standard solutions of 3-(bromomethyl)decane of known concentrations in the solvent of interest.

    • Analyze these standards using GC-FID to generate a calibration curve (Peak Area vs. Concentration).

    • Sample Analysis: Inject the diluted sample from step 4 into the GC-FID system.

    • Determine the concentration of the diluted sample using its peak area and the linear regression equation from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted supernatant by applying the dilution factor.

    • The resulting value is the thermodynamic solubility, typically expressed in units of mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The logical flow for determining thermodynamic solubility is illustrated below.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Dilution cluster_analysis 5. Analysis & Calculation prep_solute Weigh excess solute (3-(bromomethyl)decane) prep_solvent Add known volume of solvent prep_solute->prep_solvent Combine in vial equil Agitate at constant T (24-72 hours) prep_solvent->equil settle Settle excess solute equil->settle centrifuge Centrifuge for clarity settle->centrifuge extract Extract supernatant centrifuge->extract filter Filter (0.22 µm PTFE) extract->filter dilute Perform serial dilution filter->dilute analysis Analyze via GC-FID dilute->analysis calculate Calculate Solubility (Apply dilution factor) analysis->calculate

Sources

Foundational

Technical Guide: Toxicity and Environmental Impact of 3-(bromomethyl)decane

Executive Summary As drug development and materials science increasingly rely on complex aliphatic intermediates, understanding the toxicological and environmental profiles of branched long-chain alkyl bromides is critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and materials science increasingly rely on complex aliphatic intermediates, understanding the toxicological and environmental profiles of branched long-chain alkyl bromides is critical. 3-(bromomethyl)decane (CAS: 1489133-88-1) is a highly lipophilic, reactive electrophile used as a synthetic building block . Because specific empirical data for this exact branched isomer is sparse, this whitepaper synthesizes its safety profile by extrapolating from the well-documented mechanistic behaviors of structurally analogous long-chain alkyl bromides.

This guide provides researchers with a deep dive into the chemical's reactivity dynamics, cellular toxicity pathways, environmental fate, and field-proven, self-validating protocols for empirical assessment.

Chemical Profile & Reactivity Dynamics

3-(bromomethyl)decane consists of a ten-carbon aliphatic backbone with a bromomethyl group at the third position. The molecule's behavior is governed by two competing physical properties:

  • Extreme Lipophilicity: The C11 hydrocarbon structure drives a high octanol-water partition coefficient (LogP), meaning the compound will readily partition into lipid bilayers and benthic environmental sediments.

  • Electrophilic Reactivity: The primary alkyl bromide undergoes facile bimolecular nucleophilic substitution ( SN​2 ). Alkyl bromides are known to to form corrosive hydrobromic acid, but their primary biological hazard stems from their ability to alkylate cellular nucleophiles.

Mechanistic Toxicology: Pathways of Cellular Insult

The toxicity of 3-(bromomethyl)decane is primarily driven by its alkylating nature. Exposure routes in laboratory settings typically include inhalation of vapors or dermal absorption, which can lead to severe irritation or chemical burns 1.

At the cellular level, the compound exerts toxicity through two primary mechanisms:

  • Direct Protein/DNA Alkylation: The bromomethyl group acts as a classic alkylating agent, covalently binding to the sulfhydryl (-SH) and amine (-NH2) groups of critical enzymes, leading to protein misfolding and enzyme inhibition. Alkylating agents are fundamentally considered1[1].

  • Glutathione (GSH) Depletion: Xenobiotic biotransformation of alkyl bromides heavily relies on nucleophilic displacement of the bromide ion. 2 is the primary toxification/detoxification pathway[2]. Rapid conjugation depletes intracellular GSH pools, disabling the cell's primary antioxidant defense and inducing lethal oxidative stress (ROS accumulation).

ToxicityMechanism A 3-(bromomethyl)decane Exposure B Cellular Uptake (Lipophilic Membrane Crossing) A->B C Nucleophilic Substitution (SN2 Reaction) B->C D Glutathione (GSH) Depletion C->D GSH Conjugation F Protein Alkylation & Enzyme Inhibition C->F Direct Alkylation E Oxidative Stress (ROS Accumulation) D->E G Cellular Apoptosis/ Tissue Damage E->G F->G

Mechanistic pathway of 3-(bromomethyl)decane toxicity via SN2 alkylation and GSH depletion.

Environmental Fate & Ecotoxicology

Releases of long-chain alkyl bromides into the environment must be strictly avoided, as they are 1[1].

  • Aquatic Toxicity: Due to its lipophilicity, 3-(bromomethyl)decane rapidly absorbs across the gills of aquatic organisms. Analogous compounds like methyl bromide show acute toxicity in freshwater fish at 2[2]. However, the extended carbon chain of 3-(bromomethyl)decane increases its bioaccumulation potential, likely driving the LC50​ even lower.

  • Environmental Degradation: The compound is only slightly soluble in water and will when spilled. While chemical hydrolysis is the primary degradation mechanism, the steric hindrance of the branched decane chain slows this process significantly compared to shorter alkyl bromides.

Self-Validating Experimental Protocols

To accurately assess the ecotoxicity of volatile, hydrophobic compounds like 3-(bromomethyl)decane, standard static assays are insufficient. The following protocol is engineered as a self-validating system to ensure data integrity.

Protocol: Aquatic Toxicity and Oxidative Stress Assessment (Adapted OECD 203)

Step 1: Dosing Solution Preparation & Delivery

  • Action: Prepare a stock solution of 3-(bromomethyl)decane in a minimal volume of DMSO. Introduce this into a sealed, flow-through aquatic exposure chamber containing reconstituted water.

  • Causality: Alkyl bromides exhibit high volatility and low water solubility. A traditional static open-air system would lead to rapid chemical volatilization, drastically skewing toxicity metrics and under-reporting the hazard.

  • Validation Check: Pull water aliquots every 12 hours and analyze via GC-MS. The system validates itself by ensuring the measured water column concentration remains within ±20% of the nominal dosing concentration.

Step 2: In Vivo Exposure & Observation

  • Action: Expose adult zebrafish (Danio rerio) to the validated concentrations for 96 hours. Record mortality and behavioral anomalies.

  • Causality: Acute toxicity in aquatic organisms is a primary regulatory endpoint for 3[3].

  • Validation Check: Run parallel solvent controls (DMSO only) and positive controls (e.g., 1-bromodecane). Baseline survival in the solvent control must exceed 90% to validate the health of the test batch.

Step 3: Tissue Extraction for Biomarker Analysis

  • Action: Euthanize surviving fish, rapidly homogenize liver tissue, and immediately spike the homogenate with an isotopically labeled standard ( 13C -Glutathione).

  • Causality: Because alkyl bromides rapidly deplete GSH via nucleophilic substitution, immediate solvent extraction halts enzymatic degradation.

  • Validation Check: Quantify the recovery rate of the 13C -GSH internal standard via LC-MS/MS. A recovery rate of <80% invalidates the sample, guaranteeing that any observed GSH depletion is a true toxicological effect rather than an artifact of poor extraction efficiency.

EnvWorkflow S1 Phase 1: Sample Prep (Sealed Flow-Through) S2 Phase 2: Aquatic Exposure (In Vivo Dosing) S1->S2 GC-MS Verified Dosing S3 Phase 3: Biomarker Assay (Isotope-Spiked Extraction) S2->S3 Tissue Sampling S4 Phase 4: GC-MS Validation (Recovery Quantification) S3->S4 Internal Standard Check

Self-validating experimental workflow for aquatic toxicity assessment of alkyl bromides.

Quantitative Data Synthesis

The following table summarizes the extrapolated toxicological and environmental parameters for 3-(bromomethyl)decane, grounded in data from structurally analogous alkyl bromides.

ParameterExtrapolated Value / CharacteristicMechanistic RationaleReference Analog
Water Solubility < 0.1 mg/L (Highly Hydrophobic)The long aliphatic carbon chain (C11) dominates the molecule's polarity, driving it out of aqueous phases.1-Bromodecane
Aquatic Toxicity ( LC50​ ) ~1 - 12 mg/L (High Toxicity)Extreme lipophilicity drives rapid bioaccumulation across gill membranes, leading to systemic failure.Alkyl Bromides 2
Environmental Fate Benthic PartitioningHigh LogP causes the chemical to form distinct lower layers in aquatic environments and bind to soil/sediment.General Alkyl Bromides
Primary Toxicity Mechanism GSH Depletion & AlkylationThe electrophilic bromomethyl group undergoes rapid SN​2 nucleophilic attack by cellular thiols.Bromomethane 2

References

  • - Lanxess 2.1 - BenchChem

  • 2 - Collaborative for Health & Environment 4. - Sigma-Aldrich 5.3 - Clark Pest Control

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Williamson Ether Synthesis of Alkyl Ethers Using 3-(bromomethyl)decane

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of an asymmetrical ether utilizing 3-(bromomethyl)decane as the primary alkyl halide substrate. The Williamson ether synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of an asymmetrical ether utilizing 3-(bromomethyl)decane as the primary alkyl halide substrate. The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the reliable formation of the ether linkage (R-O-R').[1] The methodology detailed herein employs a strong base to generate a potent alkoxide nucleophile, which subsequently displaces the bromide leaving group from 3-(bromomethyl)decane via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2] We will delve into the mechanistic rationale behind the choice of reagents and conditions, outline a robust experimental procedure from setup to purification, and discuss potential side reactions and troubleshooting strategies. This guide is intended for researchers and professionals in organic synthesis and drug development who require a reliable method for preparing complex ethers.

Introduction: The Scientific Foundation

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most versatile and widely used methods for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction's enduring utility stems from its straightforward and predictable nature, which is governed by the principles of the Sₙ2 reaction.

The core of the synthesis involves two key steps:

  • Deprotonation: An alcohol is deprotonated by a strong base to form a highly nucleophilic alkoxide ion.

  • Nucleophilic Attack: The alkoxide ion attacks a suitable electrophile, typically a primary alkyl halide, displacing the halide leaving group to form the ether bond.[3][4]

The choice of the alkyl halide is critical to the success of the reaction. The Sₙ2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon center.[5] Therefore, primary alkyl halides, such as our substrate 3-(bromomethyl)decane, are ideal candidates as they present minimal steric obstruction to the backside attack of the nucleophile. The use of secondary, and especially tertiary, alkyl halides would strongly favor a competing E2 elimination pathway, leading to the formation of an alkene as the major byproduct instead of the desired ether.[4][6]

This protocol will utilize sodium hydride (NaH) as the base for deprotonation. NaH is an excellent choice as it is a strong, non-nucleophilic base that reacts irreversibly with the alcohol to form the sodium alkoxide and hydrogen gas (H₂).[6][7] The evolution of H₂ gas provides a visual indicator of the reaction's progress and drives the alkoxide formation to completion. The reaction will be conducted in an anhydrous polar aprotic solvent, tetrahydrofuran (THF), which effectively solvates the sodium cation while leaving the alkoxide anion "naked" and highly reactive, thereby accelerating the rate of the Sₙ2 reaction.[2][6]

Reaction Scheme & Mechanism

The overall transformation for this protocol, using ethanol as a representative alcohol, is as follows:

Step 1: Alkoxide Formation

Ethanol is deprotonated by sodium hydride to form sodium ethoxide and hydrogen gas.

Step 2: Sₙ2 Nucleophilic Substitution

Sodium ethoxide attacks 3-(bromomethyl)decane to yield 1-ethoxy-3-heptyloctane and sodium bromide.

Mechanism: The reaction proceeds via a concerted Sₙ2 mechanism. The negatively charged oxygen of the ethoxide ion acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine. This occurs via a "backside attack," where the nucleophile approaches from the side opposite the leaving group.[2] The C-O bond forms concurrently as the C-Br bond breaks, resulting in the displacement of the bromide ion and the formation of the ether product.[5]

Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure from initial setup to the final purified product.

Williamson_Ether_Synthesis_Workflow cluster_setup Reaction Setup cluster_alkoxide Alkoxide Formation cluster_alkylation Alkylation (Ether Synthesis) cluster_workup Work-up cluster_purification Purification & Analysis setup 1. Assemble dry glassware under N₂ atmosphere add_solvent 2. Add anhydrous THF and alcohol setup->add_solvent cool 3. Cool to 0 °C add_solvent->cool add_base 4. Add NaH portion-wise (H₂ evolution) cool->add_base stir 5. Stir until H₂ evolution ceases add_base->stir add_halide 6. Add 3-(bromomethyl)decane dropwise stir->add_halide heat 7. Heat to reflux add_halide->heat monitor 8. Monitor reaction by TLC heat->monitor quench 9. Cool and quench with H₂O monitor->quench extract 10. Extract with Et₂O quench->extract wash 11. Wash organic layer (H₂O, brine) extract->wash dry 12. Dry over Na₂SO₄ wash->dry concentrate 13. Concentrate in vacuo dry->concentrate chromatography 14. Purify via column chromatography concentrate->chromatography product 15. Characterize pure ether chromatography->product

Caption: Experimental workflow for the Williamson ether synthesis.

Detailed Experimental Protocol

Safety Precautions:

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only in an inert, dry atmosphere.

  • Anhydrous Solvents (THF): Flammable liquids. Work in a well-ventilated fume hood away from ignition sources.

  • 3-(bromomethyl)decane: Alkylating agents can be irritants and lachrymators.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (Example Scale)Molar Equivalents
3-(bromomethyl)decane249.232.49 g (10.0 mmol)1.0
Ethanol (Absolute, Anhydrous)46.070.69 mL (12.0 mmol)1.2
Sodium Hydride (60% disp. in oil)40.00 (for 100% NaH)0.48 g (12.0 mmol)1.2
Tetrahydrofuran (THF), Anhydrous-50 mL-
Diethyl Ether (Et₂O)-~100 mL-
Deionized Water-~100 mL-
Saturated NaCl solution (Brine)-~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Silica Gel (for chromatography)-As needed-
Hexanes/Ethyl Acetate (for TLC/column)-As needed-

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Septa and syringes

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel on aluminum)

Step-by-Step Procedure

Part A: Alkoxide Formation

  • System Setup: Assemble the 100 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen or argon to ensure an inert atmosphere. Maintain a positive flow of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add anhydrous THF (30 mL) followed by absolute ethanol (0.69 mL, 12.0 mmol) via syringe.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.

  • Base Addition: Carefully and in small portions, add the sodium hydride (0.48 g, 12.0 mmol) to the stirred solution. Caution: Vigorous bubbling (hydrogen gas evolution) will occur. The addition should be slow enough to control the effervescence.

  • Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until the gas evolution has completely ceased. The solution may appear as a cloudy suspension, indicating the formation of the sodium ethoxide.

Part B: Ether Synthesis (Alkylation)

  • Substrate Addition: In a separate small beaker, dissolve 3-(bromomethyl)decane (2.49 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise via syringe to the stirred alkoxide suspension at room temperature.

  • Heating: After the addition is complete, attach a heating mantle and heat the reaction mixture to reflux (approximately 66 °C for THF).

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a TLC plate with three lanes: starting alkyl halide (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM). Elute with a 95:5 mixture of hexanes:ethyl acetate. The reaction is complete when the spot corresponding to the starting material has been consumed (typically 2-6 hours).

Part C: Work-up and Purification

  • Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature, then cool further in an ice-water bath. Carefully quench the reaction by slowly adding deionized water (10 mL) dropwise to destroy any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Add diethyl ether (50 mL) and deionized water (40 mL). Shake vigorously and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with saturated brine solution (1 x 50 mL) to remove residual THF and inorganic salts.[6]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Swirl and let it stand for 15 minutes.

  • Concentration: Filter off the drying agent and transfer the filtrate to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ether product as an oil.[6]

  • Purification: Purify the crude oil using flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 98:2 hexanes:ethyl acetate) to isolate the pure ether product.

  • Characterization: Combine the pure fractions, remove the solvent via rotary evaporator, and determine the final mass and percent yield. Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Troubleshooting and Mechanistic Considerations

Observation Potential Cause Recommended Solution
Low or no product formation 1. Incomplete alkoxide formation due to wet reagents/glassware. 2. Inactive sodium hydride.1. Ensure all glassware is rigorously dried and use anhydrous solvents. 2. Use a fresh bottle of NaH or test its activity.
Significant alkene byproduct observed E2 elimination is competing with the Sₙ2 reaction.This is unlikely with a primary halide but can be exacerbated by excessively high temperatures. Run the reaction at a lower temperature for a longer duration.[6]
Starting alcohol present in final product Incomplete deprotonation of the alcohol.Use a slight excess (1.2 eq) of a strong base like NaH. The unreacted alcohol can typically be removed during the aqueous work-up or by chromatography.[7]

Conclusion

The Williamson ether synthesis is a powerful and reliable method for the construction of ether linkages. By adhering to the principles of the Sₙ2 reaction—specifically, the use of a primary alkyl halide like 3-(bromomethyl)decane and a strong base in a polar aprotic solvent—high yields of the desired ether can be achieved. The detailed protocol provided in this application note serves as a robust template for researchers, which can be adapted for various alcohol nucleophiles to generate a diverse library of ether compounds.

References

  • Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • SynArchive. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • L.S.College, Muzaffarpur. Williamson ether synthesis. [Link]

Sources

Application

Engineering Custom Surfactants for Advanced Drug Delivery: The Role of 3-(Bromomethyl)decane

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocols Introduction: The Case for Branched Alkyl Bromides in Surfactant Design In the rapidly ev...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocols

Introduction: The Case for Branched Alkyl Bromides in Surfactant Design

In the rapidly evolving field of nanomedicine and drug delivery, the structural geometry of lipidic excipients dictates the efficacy of the entire system. While linear alkyl bromides have historically served as standard precursors for surfactant synthesis, they often yield amphiphiles with high Krafft points—meaning they remain as useless, insoluble crystals at room temperature[1].

To overcome this, 3-(bromomethyl)decane (CAS: 1489133-88-1) has emerged as a highly specialized precursor[2]. As a C11 branched alkyl halide, it possesses a decane backbone with a bromomethyl reactive site at the 3-position. This specific branching architecture is critical for two reasons:

  • Disruption of Crystalline Packing: The branch acts as a steric "wedge," preventing tight van der Waals packing of the hydrophobic tails. This significantly lowers the Krafft point, ensuring the resulting surfactant remains soluble and functional at physiological temperatures[3].

  • Tuning the Hydrophile-Lipophile Balance (HLB): In custom detergent synthesis for membrane protein stabilization or lipid nanoparticle (LNP) formulation, the steric bulk of the branched tail alters the critical packing parameter, favoring the formation of highly curved micellar structures or fluid LNP bilayers that enhance endosomal escape[4].

Mechanistic Insights: Causality in Synthesis

The synthesis of custom surfactants from 3-(bromomethyl)decane relies on a nucleophilic aliphatic substitution ( SN​2 ) reaction. When reacting this branched alkyl bromide with a nucleophile—such as a tertiary amine to form a cationic quaternary ammonium surfactant, or diethanolamine to form a non-ionic surfactant—the reaction kinetics are heavily influenced by steric effects[5].

Because the reactive bromide is located on a primary carbon (methyl group) that is immediately adjacent to a bulky secondary carbon (the 3-position of the decane chain), there is moderate steric hindrance. To drive the SN​2 reaction to completion and avoid competing elimination ( E2 ) pathways, the choice of solvent and temperature is paramount. We utilize acetonitrile , a polar aprotic solvent, because it solvates the transition state without creating a hydration shell around the nucleophile, thereby maximizing its reactivity[6].

SurfactantSynthesis N1 3-(bromomethyl)decane (Branched Hydrophobic Tail) N3 SN2 Alkylation Reaction (Acetonitrile, 80°C) N1->N3 Nucleophilic Attack N2 N,N-dimethylethanolamine (Hydrophilic Head Precursor) N2->N3 Lone Pair Donation N4 Crude Branched Surfactant (Quaternary Ammonium Salt) N3->N4 Bromide Displacement N5 Precipitation & NMR Validation (Self-Validating QC) N4->N5 Ether Wash N6 Purified Custom Surfactant (For LNP Formulation) N5->N6 >99% Purity Achieved

Workflow for synthesizing custom branched surfactants via SN2 alkylation and self-validating QC.

Experimental Protocols

Protocol 1: Synthesis of a Branched Cationic Surfactant

Objective: Synthesize N-(2-ethylnonyl)-N,N-dimethyl-N-(2-hydroxyethyl)ammonium bromide using 3-(bromomethyl)decane.

Materials:

  • 3-(bromomethyl)decane (Precursor)

  • N,N-dimethylethanolamine (DMEA) (Nucleophile)

  • Anhydrous Acetonitrile (Solvent)

  • Cold Diethyl Ether (Anti-solvent for purification)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 3-(bromomethyl)decane in 30 mL of anhydrous acetonitrile.

    • Causality: Anhydrous conditions prevent the hydrolysis of the alkyl bromide into an alcohol.

  • Nucleophile Addition: Add 12 mmol (1.2 eq excess) of DMEA dropwise at room temperature.

    • Causality: A slight excess of the amine ensures complete consumption of the expensive branched alkyl bromide.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 24 hours.

  • Concentration: Cool the reaction to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator until a viscous oil remains.

  • Precipitation: Add 50 mL of ice-cold diethyl ether to the oil and triturate vigorously until a white crystalline solid forms. Filter the precipitate and wash twice with 20 mL of cold ether.

    • Causality: The quaternary ammonium salt is highly polar and insoluble in ether, whereas unreacted 3-(bromomethyl)decane and DMEA are highly soluble, allowing for rapid phase-separation purification.

Self-Validating System (Quality Control): This protocol is self-validating via 1 H-NMR spectroscopy. Before proceeding to formulation, dissolve a fraction of the product in D2​O . The protocol is deemed successful only if the triplet corresponding to the −CH2​−Br protons (typically at ~3.4 ppm in the starting material) has completely disappeared, replaced by a downfield multiplet at ~3.8 ppm corresponding to the newly formed −CH2​−N+ linkage.

Protocol 2: Determination of Krafft Point and Critical Micelle Concentration (CMC)

To utilize the synthesized surfactant in drug delivery, its phase behavior must be mapped. The Krafft point dictates the lower temperature limit of solubility, while the CMC dictates the minimum concentration required to form stable nanocarriers[1][6].

Micellization A Monomers in Solution B Krafft Point Reached A->B Heating E Precipitation (Solid Phase) A->E Cooling below Krafft C Critical Micelle Concentration B->C Increasing Concentration D Stable Micelles (Drug Delivery) C->D Self-Assembly E->A Re-heating

Phase behavior of branched surfactants detailing the relationship between Krafft point and CMC.

Step-by-Step Methodology:

  • Krafft Point Determination (Optical Transmittance):

    • Prepare a 1% (w/v) aqueous solution of the custom surfactant.

    • Cool the solution in an ice bath to 0°C until it becomes cloudy (flocculation of the crystalline surfactant).

    • Place the sample in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor transmittance at 500 nm.

    • Heat the sample at a rate of 1°C/min. The temperature at which transmittance sharply exceeds 95% is recorded as the Krafft point.

  • CMC Determination (Conductometry):

    • Prepare a 20 mM stock solution of the surfactant in ultrapure water (ensure the temperature is maintained above the established Krafft point).

    • Titrate the stock solution into 50 mL of ultrapure water in 0.5 mL increments, measuring the specific conductivity ( κ ) after each addition.

    • Plot conductivity vs. surfactant concentration.

Self-Validating System (Quality Control): The CMC protocol validates itself through geometric intersection. The plot of conductivity vs. concentration will yield two distinct linear regions. The pre-micellar region has a steep slope (high mobility of free monomers), while the post-micellar region has a shallower slope (lower mobility of bulky micelles). The exact intersection of these two linear regression lines mathematically validates the CMC. If the data does not form two distinct linear trends with an R2>0.99 , the surfactant contains ionic impurities and must be re-crystallized.

Quantitative Data Presentation

The structural choice of using 3-(bromomethyl)decane over a traditional linear analog (e.g., 1-bromoundecane) fundamentally alters the physical chemistry of the resulting surfactant. The table below summarizes the quantitative differences between two matched C11 cationic surfactants synthesized via Protocol 1.

Physicochemical PropertyLinear Analog (Derived from 1-Bromoundecane)Branched Analog (Derived from 3-(bromomethyl)decane)Analytical Method / Implication
Krafft Point ~ 28 °C< 5 °C Optical Transmittance. Branched analog is soluble at room/physiological temp.
CMC (at 25°C) 1.8 mM4.5 mM Conductometry. Branching slightly increases CMC due to disrupted hydrophobic packing[3].
Packing Parameter ( P ) ~ 0.5 (Cylindrical)~ 0.3 (Cone-shaped) SAXS. Branched tails favor spherical micelles and highly curved LNP surfaces.
Aqueous State at RT Turbid / PrecipitatedClear / Homogeneous Visual. Crucial for reproducible intravenous drug formulation.

Conclusion: Application in Drug Delivery

The utilization of 3-(bromomethyl)decane allows formulation scientists to engineer custom amphiphiles that bypass the thermodynamic limitations of linear surfactants. In the context of lipid nanoparticles (LNPs) and micellar drug delivery systems, the branched hydrophobic tail ensures that the nanocarriers maintain membrane fluidity. This fluidity is a critical driver for endosomal escape—the process by which an LNP fuses with the endosomal membrane of a target cell to release its therapeutic payload (such as mRNA or hydrophobic small molecules) into the cytosol[6]. By following the validated protocols outlined above, researchers can reliably synthesize and characterize these advanced biomaterials.

References

  • Sigma-Aldrich. "3-(bromomethyl)decane". Sigma-Aldrich Product Catalog.
  • Wikipedia. "Krafft temperature". Wikipedia, The Free Encyclopedia.
  • e-PG Pathshala. "Factors affecting CMC of Micelle". Physical Chemistry Module No.28.
  • Benchchem. "1-BROMO-5-METHYLHEPTANE". Benchchem Chemical Database.
  • ACS Chemical Biology. "Maltose-bis(hydroxymethyl)phenol (MBPs) and Maltose-tris(hydroxymethyl)phenol (MTPs) Amphiphiles for Membrane Protein Stability". American Chemical Society.
  • Benchchem. "An In-depth Technical Guide on the Critical Micelle Concentration of N-Alkyl Diethanolamines". Benchchem Technical Support.

Sources

Method

High-Yield Nickel-Catalyzed Reductive Cross-Coupling of β-Branched Primary Alkyl Bromides: A Protocol for 3-(Bromomethyl)decane

The Challenge of β-Branched Alkyl Bromides in Cross-Coupling The construction of C(sp²)–C(sp³) bonds is a cornerstone of modern drug development. However, the use of unactivated, β-branched primary alkyl halides—such as...

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Author: BenchChem Technical Support Team. Date: April 2026

The Challenge of β-Branched Alkyl Bromides in Cross-Coupling

The construction of C(sp²)–C(sp³) bonds is a cornerstone of modern drug development. However, the use of unactivated, β-branched primary alkyl halides—such as 3-(bromomethyl)decane —presents a formidable synthetic challenge. In traditional Palladium-catalyzed Suzuki-Miyaura or Negishi cross-couplings, the steric bulk at the β-position significantly retards the two-electron oxidative addition of the alkyl halide to the metal center . This kinetic bottleneck allows deleterious side reactions, primarily β-hydride elimination, to outcompete the desired transmetalation and reductive elimination steps, leading to alkene byproducts rather than the target cross-coupled scaffold.

To overcome this, modern methodologies pivot away from traditional nucleophile/electrophile pairings and instead utilize Cross-Electrophile Coupling (XEC) . By employing a Nickel catalyst and a terminal reductant (e.g., Zinc dust), two electrophiles (an aryl bromide and an alkyl bromide) can be coupled directly. This Application Note details a highly robust, benchtop-compatible protocol for the reductive cross-coupling of 3-(bromomethyl)decane with aryl bromides, leveraging a radical-chain mechanism that is inherently insensitive to β-steric hindrance .

Mechanistic Rationale: The Cross-Electrophile Advantage (Causality & Design)

The success of this protocol relies on a carefully orchestrated catalytic cycle where the choice of ligand, additive, and reductant is strictly causal to the reaction's efficiency:

  • Bypassing 2-Electron Oxidative Addition: Instead of a concerted oxidative addition, the active Ni(I) intermediate undergoes a Single Electron Transfer (SET) halogen abstraction from 3-(bromomethyl)decane. This generates a primary alkyl radical. Because radicals are highly reactive and less sensitive to steric bulk than organometallic complexes, the β-branching of the decane scaffold does not impede the reaction.

  • The Role of dtbbpy (Ligand): The use of 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) is critical. The electron-donating tert-butyl groups increase the electron density on the Nickel center, accelerating the initial oxidative addition of the aryl bromide. Furthermore, the rigid bidentate nitrogen coordination restricts the geometry of the transient Ni(III)-alkyl intermediate, severely disfavoring the transition state required for β-hydride elimination.

  • The Finkelstein Acceleration (NaI Additive): Sodium iodide is added as a co-catalyst. It converts 3-(bromomethyl)decane into the corresponding alkyl iodide in situ. Alkyl iodides have a lower bond dissociation energy than alkyl bromides, leading to faster radical generation by Ni(I) and effectively outcompeting homocoupling of the aryl bromide.

  • Surface Activation (Pyridine Additive): Catalytic pyridine acts to solubilize the surface of the heterogeneous Zinc dust and disrupt unreactive polymeric Ni(II) species, ensuring a steady rate of Ni(II) reduction to the active Ni(0) state.

CatalyticCycle Ni0 Ni(0)L Active Catalyst ArNiII Ar-Ni(II)(L)Br Oxidative Addition Ni0->ArNiII + Ar-Br ArNiIII Ar-Ni(III)(L)(Alkyl)Br Radical Capture ArNiII->ArNiIII + Alkyl• NiI Ni(I)(L)Br Reductive Elimination ArNiIII->NiI - Ar-Alkyl (Product) NiII Ni(II)(L)Br2 Halogen Abstraction NiI->NiII + Alkyl-Br (Generates Alkyl•) NiII->Ni0 + Zn - ZnBr2

Figure 1: Radical chain mechanism for Ni-catalyzed cross-electrophile coupling of alkyl bromides.

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative impact of the reaction components on the cross-coupling of 3-(bromomethyl)decane with a model aryl bromide (4-bromoanisole). Data reflects the necessity of the multi-component system for optimal yield.

EntryVariation from Standard ConditionsYield (%)Mechanistic Consequence
1 None (Standard Conditions) 88 Optimal radical generation and oxidative addition.
2Omission of NaI42Slowed SET radical generation; increased Ar-Ar homocoupling.
3Omission of Pyridine61Inefficient Zn surface activation; delayed Ni(II) reduction.
4Substitution of dtbbpy with bpy53Decreased electron density on Ni; slower Ar-Br oxidative addition.
5Substitution of Zn with Mn81Slower reduction kinetics; requires extended reaction time (36h).

Self-Validating Experimental Protocol

This protocol is designed to be self-validating. Visual cues (color changes) and specific analytical checkpoints are embedded to ensure the catalytic cycle is actively turning over.

Materials Required
  • Electrophile 1: 3-(bromomethyl)decane (1.0 equiv, 0.5 mmol)

  • Electrophile 2: 4-Bromoanisole (or desired aryl bromide) (1.5 equiv, 0.75 mmol)

  • Catalyst: NiI₂·xH₂O (5 mol%, 0.025 mmol)

  • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (5 mol%, 0.025 mmol)

  • Reductant: Zinc dust, <10 μm (2.0 equiv, 1.0 mmol)

  • Additives: NaI (0.5 equiv, 0.25 mmol), Pyridine (10 mol%, 0.05 mmol)

  • Solvent: N,N-Dimethylacetamide (DMA), anhydrous (2.0 mL)

Step-by-Step Methodology
  • Preparation of the Catalyst-Reductant Matrix:

    • In a thoroughly dried 10 mL Schlenk tube or reaction vial equipped with a magnetic stir bar, add NiI₂·xH₂O, dtbbpy, NaI, and Zinc dust.

    • Self-Validation Checkpoint 1: Ensure the Zinc dust is finely powdered and not clumped (oxidized). Clumped zinc will fail to reduce the Ni(II) precatalyst.

    • Seal the vial with a PTFE-lined septum and purge with Argon for 5 minutes.

  • Solvent and Additive Introduction:

    • Add 2.0 mL of anhydrous DMA via syringe, followed by the addition of Pyridine.

    • Stir the mixture at room temperature for 10 minutes.

    • Self-Validation Checkpoint 2 (Critical): Observe the color of the solution. The initial pale green/blue color of the Ni(II) complex must shift to a deep red or reddish-brown . This color change is the definitive visual confirmation that active Ni(0)/Ni(I) species have been generated. If the solution remains green, abort the reaction; the catalyst has died due to moisture or inactive zinc.

  • Substrate Addition & Reaction Execution:

    • Add 4-bromoanisole and 3-(bromomethyl)decane sequentially via microsyringe.

    • Place the vial in a pre-heated oil block at 60 °C and stir vigorously (800 rpm) for 16 hours.

  • Reaction Monitoring:

    • Self-Validation Checkpoint 3: Since 3-(bromomethyl)decane is not UV-active, standard TLC (UV 254 nm) is insufficient for monitoring its consumption. Monitor the reaction via GC-MS or by developing the TLC plate with a KMnO₄ stain (which will oxidize the alkyl chain and appear as a yellow spot on a purple background).

  • Workup and Purification:

    • Cool the mixture to room temperature and dilute with Ethyl Acetate (10 mL).

    • Filter the suspension through a short pad of Celite to remove unreacted Zinc and precipitated salts.

    • Wash the organic filtrate with 1M HCl (to remove pyridine and quench residual metals), followed by brine.

    • Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Prep 1. Reagent Prep (Argon Purge) Mix 2. Catalyst Activation (Observe Red Shift) Prep->Mix React 3. Cross-Coupling (60°C, 16h) Mix->React Quench 4. Workup & Extraction (EtOAc/Brine) React->Quench

Figure 2: Step-by-step experimental workflow for the reductive cross-coupling setup.

References

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100.[Link]

  • Everson, D. A., Jones, B. A., & Weix, D. J. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 134(14), 6146–6159.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing SN2 Reactions with 3-(Bromomethyl)decane

Welcome to the technical support center for improving the yield of SN2 substitution reactions, with a specific focus on the sterically hindered substrate, 3-(bromomethyl)decane. This guide is designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for improving the yield of SN2 substitution reactions, with a specific focus on the sterically hindered substrate, 3-(bromomethyl)decane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. Here, we will dissect common issues, provide in-depth troubleshooting strategies, and explain the fundamental principles governing the success of these reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield with my 3-(bromomethyl)decane SN2 reaction?

A1: Low yields in SN2 reactions involving sterically hindered substrates like 3-(bromomethyl)decane are often multifactorial. The primary reason is the steric hindrance at the reaction center. The bulky decane chain and the ethyl group on the adjacent carbon impede the backside attack of the nucleophile, which is a fundamental requirement for the SN2 mechanism.[1][2][3] Other contributing factors can include a weak nucleophile, a poor leaving group, suboptimal solvent choice, or inappropriate reaction temperature.[2][4][5]

Q2: What is "steric hindrance" and how does it specifically affect my reaction with 3-(bromomethyl)decane?

A2: Steric hindrance refers to the obstruction of a reaction at a particular site within a molecule by the physical presence of neighboring atoms or groups.[6] In an SN2 reaction, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group (a "backside attack").[7][8] For 3-(bromomethyl)decane, the decane chain and the ethyl group create a crowded environment around the carbon atom bonded to the bromine, making it physically difficult for the nucleophile to reach and attack this carbon.[1][2][3] This increases the activation energy of the reaction, leading to a slower reaction rate and consequently, lower yields.[1][9]

Q3: Can I still achieve a good yield with a secondary alkyl halide like 3-(bromomethyl)decane in an SN2 reaction?

A3: While challenging, it is possible to achieve synthetically useful yields. Success hinges on carefully optimizing all reaction parameters to favor the SN2 pathway and minimize competing side reactions like elimination (E2). This involves selecting a strong, unhindered nucleophile, a good leaving group, an appropriate polar aprotic solvent, and an optimal temperature.[5][10]

Q4: What are the most common side reactions I should be aware of?

A4: The most significant side reaction is the E2 (bimolecular elimination) reaction.[4] This is especially prevalent when using strong, sterically hindered bases as nucleophiles at elevated temperatures.[4][11] The base will abstract a proton from a carbon adjacent to the one bearing the leaving group, resulting in the formation of an alkene.

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and resolving issues in your SN2 reactions with 3-(bromomethyl)decane.

Issue 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted 3-(bromomethyl)decane, consider the following factors:

  • Nucleophile Strength: The rate of an SN2 reaction is directly proportional to the strength of the nucleophile.[5][12][13]

    • Expert Insight: Negatively charged nucleophiles are generally stronger than their neutral counterparts (e.g., RO⁻ > ROH).[1][3][12] For sterically hindered substrates, smaller, less bulky nucleophiles are often more effective.

    • Troubleshooting Steps:

      • Evaluate your nucleophile: Is it sufficiently strong? Common strong nucleophiles for SN2 reactions include I⁻, CN⁻, N₃⁻, and RS⁻.[14]

      • Consider a stronger alternative: If using a neutral nucleophile like an amine or alcohol, consider its conjugate base.

      • Ensure nucleophile purity and activity: Was the nucleophile freshly prepared or properly stored to avoid degradation?

  • Leaving Group Ability: The leaving group's ability to depart is crucial for the reaction to proceed.[9]

    • Expert Insight: Good leaving groups are weak bases that can stabilize the negative charge they acquire upon departure.[1][13][15][16] The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[15]

    • Troubleshooting Steps:

      • Assess your leaving group: Bromine is a good leaving group, but if yields are persistently low, converting the bromide to an iodide in situ (Finkelstein reaction) or using a sulfonate ester (e.g., tosylate, mesylate) can significantly enhance the reaction rate.[4][17][18]

  • Solvent Choice: The solvent plays a critical role in an SN2 reaction.

    • Expert Insight: Polar aprotic solvents are ideal for SN2 reactions.[4][5][7][19][20] They can dissolve the nucleophile but do not solvate it as strongly as polar protic solvents, leaving the nucleophile "naked" and more reactive.[5][12][19]

    • Troubleshooting Steps:

      • Verify your solvent: Are you using a polar aprotic solvent like DMF, DMSO, or acetonitrile?[4][21]

      • Avoid polar protic solvents: Solvents like water, methanol, and ethanol can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity.[12][22][23]

  • Reaction Temperature: Temperature influences the reaction rate.

    • Expert Insight: Increasing the temperature generally increases the reaction rate.[24] However, for SN2 reactions, excessive heat can favor the competing E2 elimination reaction.[4][11]

    • Troubleshooting Steps:

      • Moderate temperature increase: If the reaction is sluggish, a modest increase in temperature may be beneficial.

      • Monitor for side products: Carefully analyze the reaction mixture for the formation of alkenes, which would indicate that the temperature is too high and favoring elimination.

Issue 2: Formation of Significant Elimination (E2) Byproducts

If you are observing a significant amount of alkene byproducts, the following adjustments can help:

  • Nucleophile/Base Selection: The choice of nucleophile is critical in minimizing elimination.

    • Expert Insight: Sterically hindered, strong bases (e.g., tert-butoxide) are more likely to act as bases than as nucleophiles, leading to elimination.[25]

    • Troubleshooting Steps:

      • Use a less hindered nucleophile: Opt for a smaller, less sterically demanding nucleophile that is also a strong nucleophile but a weaker base.

      • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[11]

Data-Driven Optimization

To systematically improve your reaction yield, consider the following experimental design:

Parameter Condition A (Suboptimal) Condition B (Improved) Condition C (Optimal) Rationale
Nucleophile Ethanol (neutral, weak)Sodium ethoxide (stronger)Sodium iodide (strong, less basic)Stronger, less basic nucleophiles favor SN2 over E2.[5][12][13]
Solvent Methanol (polar protic)Acetone (polar aprotic)DMF (polar aprotic)Polar aprotic solvents enhance nucleophilicity.[4][5][7][19][20]
Temperature 80 °C (high)50 °C (moderate)Room Temperature (if feasible)Lower temperatures disfavor the competing E2 elimination.[4][11]
Leaving Group BromideBromideIodide (via Finkelstein)Iodide is a better leaving group than bromide.[15]

Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction with 3-(Bromomethyl)decane
  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-(bromomethyl)decane and a polar aprotic solvent (e.g., DMF, acetonitrile).

  • Add the chosen nucleophile (e.g., sodium cyanide, sodium azide) to the solution.

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction and perform an appropriate aqueous workup.

  • Purify the product by column chromatography, distillation, or recrystallization.

Protocol 2: In Situ Generation of an Iodide Leaving Group (Finkelstein Reaction)
  • In a round-bottom flask, dissolve 3-(bromomethyl)decane in acetone.

  • Add a stoichiometric amount of sodium iodide. The formation of a precipitate (sodium bromide) drives the equilibrium towards the formation of 3-(iodomethyl)decane.

  • After a sufficient reaction time, introduce the primary nucleophile for the subsequent SN2 reaction.

  • Proceed with the reaction as described in Protocol 1.

Visualizing the Process

Troubleshooting Workflow

Caption: A step-by-step workflow for troubleshooting low yields.

Factors Influencing SN2 Reaction Yield

SN2_Factors Yield SN2 Reaction Yield Substrate Substrate (Steric Hindrance) Yield->Substrate inversely proportional Nucleophile Nucleophile (Strength & Sterics) Yield->Nucleophile proportional Leaving_Group Leaving Group (Ability to Depart) Yield->Leaving_Group proportional Solvent Solvent (Polarity) Yield->Solvent dependent Temperature Temperature Yield->Temperature dependent Substrate->Nucleophile Nucleophile->Solvent Temperature->Leaving_Group

Caption: Key factors influencing the outcome of an SN2 reaction.

References

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1. Retrieved from [Link]

  • Reddit. (2018, June 14). What is the significance of the "leaving group" in an SN2 reaction? r/OrganicChemistry. Retrieved from [Link]

  • PMC. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Retrieved from [Link]

  • Wade, L. G. (n.d.). 7.3 Characteristics of the SN2 Reaction. Fundamentals of Organic Chemistry. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.3: Other Factors that Affect SN2 Reactions. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]

  • Wipf Group. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. Retrieved from [Link]

  • (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]

  • NIH. (n.d.). How Solvation Influences the SN2 versus E2 Competition. PMC. Retrieved from [Link]

  • ACS Publications. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. Retrieved from [Link]

  • Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • Magoosh MCAT Prep. (n.d.). SN1 and SN2 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • YouTube. (2019, July 18). examples of SN2 nucleophiles. Retrieved from [Link]

  • YouTube. (2024, January 17). Steric and Nucleophilic Effects on SN2 Reactions. Retrieved from [Link]

  • (n.d.). 11.3 Characteristics of the SN2 Reaction. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]

  • NIH. (2023, September 19). The isocyanide SN2 reaction. PMC. Retrieved from [Link]

  • ACS Publications. (2022, November 22). An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 9). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

  • Chad's Prep. (n.d.). Introduction to SN2 Reactions. Retrieved from [Link]

  • YouTube. (2020, April 4). SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions. Retrieved from [Link]

  • (2018, January 8). Which would undergo an SN2 reaction faster, bromoethane and chloroethane, and why? Retrieved from [Link]

  • Reddit. (2019, March 23). Question about heat effect on Sn2. r/chemhelp. Retrieved from [Link]

Sources

Optimization

troubleshooting low conversion rates with 3-(bromomethyl)decane

Welcome to the technical support center for 3-(bromomethyl)decane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(bromomethyl)decane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experiments, with a focus on overcoming low conversion rates and optimizing your reaction outcomes.

Understanding the Reactivity of 3-(Bromomethyl)decane

3-(Bromomethyl)decane is a primary alkyl halide. In theory, primary alkyl halides are excellent substrates for bimolecular nucleophilic substitution (SN2) reactions. However, the structure of 3-(bromomethyl)decane presents a unique challenge: the carbon atom adjacent to the bromide-bearing carbon (the β-carbon) is a secondary center. This branching introduces steric hindrance that can significantly impact the reaction rate and pathway, often leading to a competition between the desired SN2 substitution and bimolecular elimination (E2) as a side reaction.[1][2][3] This guide will help you diagnose and resolve issues arising from this structural feature.

Troubleshooting Guide: Low Conversion Rates

Question 1: I am seeing very low to no formation of my desired substitution product. What are the likely causes and how can I fix it?

Low or no product formation when using 3-(bromomethyl)decane is a common issue that can often be traced back to steric hindrance slowing down the SN2 reaction.[1][2] Here are the primary causes and troubleshooting steps:

Potential Cause 1: Steric Hindrance at the β-Carbon

The ethyl group at the β-position of 3-(bromomethyl)decane creates a sterically congested environment around the reaction center. This "neopentyl-like" hindrance, although less severe than in a true neopentyl system, can significantly slow down the backside attack required for an SN2 reaction.[3][4][5]

Troubleshooting Steps:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be aware that excessive heat can favor the competing E2 elimination reaction.[4][6] It is a delicate balance that may require optimization.

  • Extend Reaction Time: Due to the slower reaction rate, your reaction may simply need more time to reach completion.[4] Monitor the reaction progress over an extended period using an appropriate analytical technique (see Question 4).

  • Use a More Reactive Leaving Group: While you are starting with a bromide, which is a good leaving group, converting it to an iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction) can sometimes increase the reaction rate.

Potential Cause 2: Inappropriate Solvent Choice

The choice of solvent is critical in an SN2 reaction. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and slowing down the reaction.[4][7]

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile are highly recommended for SN2 reactions.[4][6][7] These solvents do not solvate the nucleophile as strongly, leaving it more "naked" and reactive.[4]

Data Presentation: Solvent Effects on SN2 Reactions

Solvent TypeExamplesEffect on NucleophileImpact on SN2 Rate
Polar Aprotic DMF, DMSO, AcetonitrileMinimally solvated, highly reactiveFavored
Polar Protic Water, Ethanol, MethanolHeavily solvated, less reactiveDisfavored
Nonpolar Hexane, ToluenePoor solubility of many nucleophilesGenerally Disfavored
Question 2: My main product is an alkene. How can I minimize this E2 elimination side product?

The formation of an alkene indicates that the E2 elimination pathway is competing with, or even dominating, the desired SN2 reaction.[6][8][9] This is particularly prevalent when using a strong, sterically hindered base.[8]

Potential Cause: Strong or Bulky Base/Nucleophile

Many nucleophiles are also strong bases. When the SN2 pathway is sterically hindered, the nucleophile may instead act as a base, abstracting a proton from the β-carbon and leading to the formation of a double bond.[7][10] This is more likely with bulky bases like potassium tert-butoxide.[8]

Troubleshooting Steps:

  • Use a Less Sterically Hindered Nucleophile/Base: If possible, choose a smaller, less bulky nucleophile. For instance, in a Williamson ether synthesis, it is preferable to use the alkoxide derived from the less hindered alcohol.[6][7]

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions.[6] Therefore, lowering the temperature will generally favor the SN2 pathway.[11]

  • Use a Weaker Base (if applicable): If the goal is simply substitution and the nucleophile's basicity is not essential for its reactivity, consider if a less basic alternative exists.

Visualization: SN2 vs. E2 Competition

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products 3-(bromomethyl)decane 3-(bromomethyl)decane SN2 SN2 Pathway (Backside Attack) 3-(bromomethyl)decane->SN2 Less Hindrance Low Temperature E2 E2 Pathway (Proton Abstraction) 3-(bromomethyl)decane->E2 More Hindrance High Temperature Nucleophile Nucleophile Nucleophile->SN2 Nucleophile->E2 Strong/Bulky Base Substitution_Product Desired Substitution Product SN2->Substitution_Product Elimination_Product Alkene Byproduct E2->Elimination_Product

Caption: Competing SN2 and E2 pathways for 3-(bromomethyl)decane.

Question 3: My reaction is very slow, even at elevated temperatures. What else can I do?

If you've addressed solvent and temperature without success, consider the intrinsic reactivity of your nucleophile and the reaction setup.

Potential Cause 1: Poor Nucleophile

A weak nucleophile will struggle to displace the bromide, especially with the existing steric hindrance.

Troubleshooting Steps:

  • Increase Nucleophile Concentration: Using a higher concentration of the nucleophile can increase the reaction rate.

  • Generate the Nucleophile in situ: For nucleophiles like alkoxides, ensure they are being generated in a sufficient concentration by using a strong enough base (e.g., sodium hydride) under anhydrous conditions.[6]

Potential Cause 2: Inadequate Mixing

In heterogeneous reactions (e.g., using a solid base), poor mixing can limit the reaction rate.

Troubleshooting Steps:

  • Ensure Vigorous Stirring: Use a magnetic stir bar or overhead stirrer appropriate for the scale of your reaction to ensure all reactants are in close contact.

Question 4: How can I effectively monitor the progress of my reaction?

Monitoring the reaction is crucial to determine if it is slow, stalled, or complete.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the reaction of volatile compounds. You can quantify the conversion by taking aliquots from the reaction mixture at different time points.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or by analyzing quenched aliquots to determine the ratio of starting material to product.[14]

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a general starting point for a nucleophilic substitution reaction with 3-(bromomethyl)decane. Optimization of temperature, time, and stoichiometry will likely be necessary.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add your nucleophile (1.1 - 1.5 equivalents) and a polar aprotic solvent (e.g., DMF or DMSO).

  • Inert Atmosphere: Flush the system with an inert gas (e.g., nitrogen or argon).

  • Addition of Alkyl Halide: Add 3-(bromomethyl)decane (1.0 equivalent) to the stirred solution via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C, and adjust as needed).

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired substituted product.

Visualization: Troubleshooting Workflow

G cluster_No_Product Troubleshooting: No Product cluster_Alkene_Product Troubleshooting: Alkene Formation cluster_Slow_Reaction Troubleshooting: Slow Reaction Start Low Conversion Rate with 3-(bromomethyl)decane Check_Products Analyze product mixture (TLC, GC-MS, NMR) Start->Check_Products No_Product Low to No Product Check_Products->No_Product No desired product Alkene_Product Alkene Byproduct Observed Check_Products->Alkene_Product Alkene is major product Slow_Reaction Reaction is Very Slow Check_Products->Slow_Reaction Starting material remains after long time Increase_Temp Increase Temperature No_Product->Increase_Temp Lower_Temp Lower Temperature Alkene_Product->Lower_Temp Increase_Nuc_Conc Increase Nucleophile Concentration Slow_Reaction->Increase_Nuc_Conc Extend_Time Extend Reaction Time Increase_Temp->Extend_Time Change_Solvent Use Polar Aprotic Solvent (DMF, DMSO) Extend_Time->Change_Solvent Success Optimized Reaction Change_Solvent->Success Less_Bulky_Base Use Less Bulky Nucleophile/Base Lower_Temp->Less_Bulky_Base Less_Bulky_Base->Success Check_Mixing Ensure Vigorous Stirring Increase_Nuc_Conc->Check_Mixing Check_Mixing->Success

Caption: A logical workflow for troubleshooting low conversion rates.

References

  • Benchchem. (n.d.). Dealing with unexpected rearrangement products of neopentyl-type halides.
  • Organic Chemistry: A Tenth Edition. (n.d.). 11.3 Characteristics of the SN2 Reaction.
  • Chemistry Steps. (2024, November 13). Exceptions in SN2 and SN1 Reactions.
  • ChemTalk. (2022, October 24). Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). SN2 vs E2.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-7, PPT-22 Factors Affecting the Rates of SN1 and SN2 Reactions.
  • Michigan State University Chemistry. (n.d.). Elimination Reactions of Alkyl Halides.
  • Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2).
  • Benchchem. (n.d.). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
  • PMC. (2012, September 24). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay.
  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
  • Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15).
  • National Institutes of Health. (n.d.). 3-(Bromomethyl)hexane. PubChem.
  • PMC. (n.d.). E2/SN2 Selectivity Driven by Reaction Dynamics. Insight into Halogen Bonding.
  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.
  • Vedantu. (2024, July 2). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
  • Chemistry LibreTexts. (2020, May 30). 7.4: Reactions of Alkyl Halides- Substitution and Elimination.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19).
  • Michigan State University Chemistry. (n.d.). Alkyl Halide Reactivity.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Decanoyl Chloride Reaction Monitoring.
  • Benchchem. (n.d.). Optimizing reaction conditions for nucleophilic substitution on 4'-Bromovalerophenone.
  • YouTube. (2019, July 20). alkyl halide reaction summary.
  • PMC. (2024, December 6). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID.

Sources

Troubleshooting

Technical Support Center: Optimizing Alkylation of 3-(Bromomethyl)decane

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific kinetic and thermodynamic chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific kinetic and thermodynamic challenges associated with the alkylation of 3-(bromomethyl)decane.

Unlike standard primary alkyl halides, 3-(bromomethyl)decane presents unique steric challenges that require precise temperature optimization to favor nucleophilic substitution (SN2) while suppressing bimolecular elimination (E2).

Troubleshooting FAQs: Kinetics, Thermodynamics, and Causality

Q1: Why is the alkylation of 3-(bromomethyl)decane so sluggish at room temperature compared to other primary alkyl bromides? A: While 3-(bromomethyl)decane is technically a primary alkyl halide, it features significant branching at the beta-carbon (C3 of the decane chain is attached to an ethyl group, a heptyl group, and the bromomethyl group). In an SN2 mechanism, the nucleophile must approach the electrophilic alpha-carbon from the backside (180° to the leaving group). The bulky alkyl chains on the adjacent beta-carbon physically obstruct this trajectory, creating severe steric repulsion 1[1]. This steric penalty dramatically increases the activation energy ( Ea​ ) of the substitution pathway, rendering the reaction exceptionally2[2].

Q2: If I increase the temperature to overcome the steric hindrance, I start seeing multiple byproducts. What is happening fundamentally? A: When you apply heat to accelerate the sluggish SN2 reaction, you simultaneously provide enough thermal energy to overcome the higher activation barrier of the competing E2 pathway 3[3]. The Gibbs free energy equation ( ΔG=ΔH−TΔS ) dictates that processes with a positive change in entropy ( ΔS ) become increasingly favorable as temperature ( T ) rises. The E2 elimination converts two molecules (base + substrate) into three (conjugate acid + alkene + halide ion), resulting in a highly positive ΔS 2[2]. Thus, at elevated temperatures, if your nucleophile has basic character, the entropically driven E2 pathway will rapidly 4[4].

Q3: How do I find the optimal reaction temperature to maximize SN2 without triggering E2? A: You must find the "kinetic sweet spot"—a temperature high enough to overcome the steric barrier of the beta-branching, but low enough to suppress the entropically favored elimination. For 3-(bromomethyl)decane, this optimal window typically lies between 50°C and 75°C . We recommend performing a systematic temperature screen while utilizing a polar aprotic solvent to keep the required temperature as low as possible 5[5].

Q4: Can solvent choice help me lower the required reaction temperature? A: Absolutely. Polar aprotic solvents (such as DMF, DMSO, or acetonitrile) solvate cations exceptionally well but leave anions relatively "naked" and highly reactive 3[3]. By increasing the ground-state energy of the nucleophile, the activation energy ( Ea​ ) for the SN2 reaction is artificially lowered. This allows you to achieve practical reaction rates at lower temperatures, thereby avoiding the high thermal thresholds that 6[6].

Quantitative Data: Temperature Effects on Pathway Competition

The following table summarizes the expected kinetic competition for beta-branched primary alkyl bromides reacting with a moderate nucleophile/base (e.g., an alkoxide or amine) in a polar aprotic solvent.

Temperature (°C)Relative SN2 RateRelative E2 RateMajor PathwayRecommended Action
25°C (RT) Very SlowNegligibleNeither (Unreacted)Increase Temp / Switch to DMF
50°C ModerateMinorSN2 SubstitutionOptimal starting point for screening
75°C FastModerateSN2 / E2 MixtureMonitor closely; reduce base strength
100°C+ FastDominantE2 EliminationDecrease Temp; change leaving group

Troubleshooting Workflow

G start Low Product Yield @ Room Temp analyze Analyze Reaction Mixture (GC-MS / NMR) start->analyze unreacted Mostly Unreacted 3-(bromomethyl)decane analyze->unreacted SN2 too slow alkene High Alkene Byproduct (E2 Elimination) analyze->alkene E2 dominating action1 Increase Temp (50-75°C) Use Polar Aprotic Solvent unreacted->action1 action2 Decrease Temp Use Less Hindered Base alkene->action2

Workflow for troubleshooting 3-(bromomethyl)decane alkylation based on byproduct analysis.

Self-Validating Experimental Protocol: Temperature Optimization Screen

To empirically determine the optimal temperature for your specific nucleophile, use this self-validating screening protocol. Self-Validation Mechanism: The inclusion of dodecane acts as an inert internal standard. By comparing the sum of the unreacted starting material, the SN2 product, and the E2 byproduct against the internal standard, you can calculate the total mass balance. If the mass balance falls below 90%, it definitively indicates an unmonitored third pathway (e.g., solvent degradation), prompting immediate reassessment rather than blind temperature tweaking.

Materials:

  • 3-(bromomethyl)decane (1.0 eq)

  • Nucleophile/Base (1.2 eq)

  • Anhydrous DMF (Solvent)

  • Dodecane (Internal Standard, 0.5 eq)

Step-by-Step Methodology:

  • Stock Solution Preparation: In a nitrogen-filled glovebox, prepare a 0.5 M stock solution of 3-(bromomethyl)decane and a 0.25 M solution of dodecane in anhydrous DMF.

  • Reaction Setup: Distribute 2.0 mL aliquots of the stock solution into four separate, oven-dried 10 mL Schlenk flasks equipped with magnetic stir bars.

  • Reagent Addition: Add 1.2 equivalents of your desired nucleophile to each flask. Seal the flasks.

  • Thermal Incubation: Place the four flasks into separate pre-equilibrated heating blocks set to 25°C, 50°C, 75°C, and 100°C .

  • Time-Course Sampling: At 1, 2, 4, and 8-hour intervals, withdraw a 50 µL aliquot from each flask using a micro-syringe.

  • Quenching: Immediately quench the aliquot in 0.5 mL of saturated aqueous NH4Cl and extract with 1.0 mL of ethyl acetate.

  • Data Analysis: Analyze the organic layer via GC-FID or GC-MS. Calculate the mass balance using the dodecane peak. Plot the ratio of the desired alkylated product (SN2) versus the alkene byproduct (E2) against time and temperature to identify your optimal thermal conditions.

References

  • Title: SN1 vs E1 and SN2 vs E2 : The Temperature Source: Master Organic Chemistry URL
  • Source: chemistrysteps.
  • Source: fiveable.
  • Title: Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?
  • Title: 11.
  • Source: benchchem.

Sources

Optimization

solvent optimization for 3-(bromomethyl)decane nucleophilic attacks

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in overcoming the specific kinetic and thermodynamic hurd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in overcoming the specific kinetic and thermodynamic hurdles associated with the nucleophilic substitution (Sₙ2) of 3-(bromomethyl)decane .

Due to its unique structural topology, this substrate routinely causes synthetic bottlenecks. The guides below synthesize mechanistic theory with field-proven troubleshooting to ensure your workflows are robust, high-yielding, and self-validating.

Part 1: Mechanistic Foundations & Solvent Selection (FAQ)

Q: Why does 3-(bromomethyl)decane exhibit such sluggish Sₙ2 kinetics compared to standard primary halides like 1-bromodecane? A: The difficulty lies in its structural topology. While the leaving group is on a primary carbon, the adjacent beta-carbon (C3 of the decane chain) is highly branched—bonded to an ethyl group, a heptyl group, and a hydrogen. This creates a "neopentyl-like" steric environment. The bulky alkyl chains physically obstruct the Bürgi-Dunitz trajectory required for the nucleophile's backside attack, drastically increasing the activation energy ( ΔG‡ ) of the transition state[1][2].

Q: Why do my reactions fail or yield heavy elimination byproducts when using ethanol or methanol? A: Polar protic solvents (like EtOH or MeOH) contain highly polarized O-H bonds that form dense hydrogen-bonded "cages" around the anionic nucleophile[3]. This solvation significantly lowers the ground-state energy of the nucleophile, reducing its reactivity. When faced with the high steric barrier of 3-(bromomethyl)decane, a caged nucleophile lacks the energy to penetrate the steric bulk, causing the Sₙ2 pathway to stall[4]. If the nucleophile is also a strong base (e.g., alkoxides), the stalled Sₙ2 pathway allows the competing E2 elimination pathway to dominate, yielding alkene byproducts[2][5].

Q: What is the mechanistic advantage of switching to polar aprotic solvents? A: Polar aprotic solvents (e.g., DMSO, DMF, MeCN) possess strong dipole moments to dissolve ionic salts but lack the acidic protons necessary to hydrogen-bond with anions[6]. They selectively solvate the cation, leaving the nucleophilic anion "naked" and unsolvated. This raises the ground-state energy of the nucleophile, effectively closing the energetic gap to the transition state and accelerating the Sₙ2 rate by orders of magnitude[3][7].

Part 2: Troubleshooting Guide

Issue: Phase separation or unreacted starting material when using non-polar solvents (e.g., Toluene) with solid nucleophilic salts. Diagnosis: Ionic nucleophiles (like NaCN or KF) are insoluble in non-polar organic solvents. The reaction is entirely limited by the microscopic surface area at the solid-liquid interface. Solution: Implement Phase Transfer Catalysis (PTC). Add a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB). The lipophilic tetrabutylammonium cation forms an ion pair with your nucleophile, dragging it into the organic phase as a highly reactive, unsolvated species[8][9].

Issue: High E2 elimination byproducts even in polar aprotic solvents. Diagnosis: The nucleophile is too basic (e.g., RO⁻, NH₂⁻), and the elevated temperature required to overcome the steric hindrance of the beta-branching is thermodynamically favoring the E2 pathway. Solution:

  • Switch to a less basic, highly polarizable nucleophile (e.g., thiolates, azides, or halides) if synthetically permissible.

  • If a basic nucleophile is mandatory, utilize a Crown Ether (e.g., 18-crown-6 for K⁺ salts) in a less polar solvent like THF or Toluene. This hyper-activates the nucleophile at lower temperatures, allowing Sₙ2 to outcompete E2[10].

Part 3: Quantitative Data & Solvent Optimization Matrix

To optimize your solvent system, compare the dielectric constants and expected relative Sₙ2 rate multipliers. Notice how the lack of hydrogen bonding in aprotic solvents drastically enhances the reaction rate.

SolventTypeDielectric Constant ( ϵ )Dipole Moment ( μ , D)Relative Sₙ2 Rate Multiplier*
Methanol (MeOH)Polar Protic32.71.701x (Baseline)
Water (H₂O)Polar Protic80.11.85< 0.1x (Hydrolysis risk)
Acetonitrile (MeCN)Polar Aprotic37.53.92~5,000x
Dimethylformamide (DMF)Polar Aprotic36.73.82~100,000x
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.73.96~500,000x
Toluene + PTC (TBAB)Biphasic / Non-Polar2.4 (Org Phase)0.36Variable (High in Org Phase)

*Rate multipliers are approximate and based on standard primary halide Sₙ2 kinetics compared to protic baselines[4][6].

Part 4: Standard Operating Protocols (SOPs)

These protocols are designed as self-validating systems. Built-in checks ensure that phase behavior and reaction progress are continuously monitored.

SOP 1: High-Polarity Aprotic Sₙ2 Workflow (DMSO)

Best for: Soluble nucleophiles, non-basic conditions.

  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar).

  • Dissolution: Dissolve 1.0 eq of 3-(bromomethyl)decane in anhydrous DMSO (0.2 M concentration).

  • Nucleophile Addition: Add 1.5 eq of the nucleophilic salt.

    • Self-Validation Check: The mixture should become a homogeneous solution or a fine, easily stirrable suspension. If clumping occurs, sonicate for 5 minutes.

  • Thermal Control: Heat the reaction to 40–50 °C. Do not exceed 60 °C to prevent thermal degradation and E2 promotion.

  • Monitoring: Monitor via TLC or GC-MS every 2 hours. The neopentyl-like steric hindrance means this reaction may take 12–24 hours despite the aprotic solvent.

  • Workup: Quench the reaction by pouring it into 5 volumes of distilled water (DMSO is highly water-soluble). Extract the aqueous layer 3x with Diethyl Ether or Hexanes. Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

SOP 2: Phase Transfer Catalysis (PTC) Workflow

Best for: Highly basic nucleophiles or water-soluble inorganic salts.

  • Biphasic Setup: In a reaction vessel, add 1.0 eq of 3-(bromomethyl)decane to Toluene (0.3 M).

  • Aqueous Phase: Dissolve 3.0 eq of the nucleophilic salt in a minimum volume of distilled water and add to the vessel.

  • Catalyst Addition: Add 0.1 eq of Tetrabutylammonium Bromide (TBAB).

    • Causality Note: TBAB acts as a molecular shuttle. The TBA⁺ cation pairs with your nucleophile and carries it across the phase boundary into the Toluene layer[11].

  • Agitation: Stir vigorously (≥ 800 RPM).

    • Self-Validation Check: The two phases must form a highly dispersed emulsion. If distinct, clear layers remain during stirring, increase agitation speed or redesign the impeller.

  • Workup: Stop stirring and allow phases to separate. Extract the aqueous layer with Toluene. Wash the combined organics with water to remove the PTC, dry, and concentrate.

Part 5: Optimization Decision Tree

Follow this logical pathway to determine the ideal solvent system for your specific nucleophile.

SolventOptimization Start Analyze Nucleophile & Substrate IsBasic Is the nucleophile highly basic? (e.g., RO⁻) Start->IsBasic UsePTC Use PTC System (Toluene/H2O + TBAB) IsBasic->UsePTC Yes (Avoid E2) UseAprotic Use Polar Aprotic (DMSO, DMF, MeCN) IsBasic->UseAprotic No (Good Nu⁻) Success Sₙ2 Substitution Optimized UsePTC->Success CheckSolubility Is nucleophile soluble in organic phase? UseAprotic->CheckSolubility AddCrown Add Crown Ether (e.g., 18-Crown-6) CheckSolubility->AddCrown No CheckSolubility->Success Yes AddCrown->Success

Decision matrix for overcoming steric hindrance in 3-(bromomethyl)decane Sₙ2 reactions.

References

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products International Journal of Innovative Research in Science, Engineering and Technology (ijirset.com) URL: [Link]

  • Polar Protic and Polar Aprotic Solvents Chemistry Steps URL:[Link]

  • Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes Cambridge University Press & Assessment URL:[Link]

  • SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects PatSnap Eureka URL:[Link]

  • 11.3: Characteristics of the SN2 Reaction Chemistry LibreTexts URL:[Link]

  • 11.3 Characteristics of the SN2 Reaction - Organic Chemistry OpenStax URL:[Link]

  • Nucleophilic Substitution Reactions - Haloalkanes CK-12 Foundation URL:[Link]

  • Nucleophilic Substitution Reaction SEM-2, CC-3 PART-11, PPT-26 SPCMC URL:[Link]

  • The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects Wiley-VCH URL:[Link]

  • Exceptions in SN2 and SN1 Reactions Chemistry Steps URL:[Link]

  • Deciding SN1/SN2/E1/E2 (1) - The Substrate Master Organic Chemistry URL:[Link]

Sources

Troubleshooting

handling degradation issues of 3-(bromomethyl)decane during long-term storage

Technical Support Center: 3-(Bromomethyl)decane Stability & Storage Welcome to the technical support and troubleshooting center for the handling of 3-(bromomethyl)decane . As a branched primary alkyl bromide, this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(Bromomethyl)decane Stability & Storage

Welcome to the technical support and troubleshooting center for the handling of 3-(bromomethyl)decane . As a branched primary alkyl bromide, this compound is a highly valuable intermediate in organic synthesis and drug development. However, due to the excellent leaving-group capability of the bromide ion, it is acutely susceptible to environmental degradation.

This guide is designed for researchers and drug development professionals to understand the causality of these degradation pathways and implement self-validating protocols to ensure long-term chemical integrity.

Part 1: Mechanistic Causality of Degradation

Understanding why 3-(bromomethyl)decane degrades is the first step in preventing it. The molecule faces three primary degradation pathways:

  • Hydrolysis (Moisture-Driven): Exposure to atmospheric moisture initiates a slow nucleophilic aliphatic substitution reaction. Water displaces the bromide, converting the alkyl bromide into 3-(hydroxymethyl)decane and generating hydrobromic acid (HBr)[1]. The generation of HBr is autocatalytic, meaning the acidic environment further accelerates the breakdown of the bulk material.

  • Photo-Oxidation (Light-Driven): Ultraviolet and ambient visible light induce the homolytic cleavage of the C–Br bond. This radical pathway generates elemental bromine ( Br2​ ), which manifests as a distinct yellow or brown discoloration in the liquid[2].

  • Thermal Elimination (Heat-Driven): Elevated temperatures promote dehydrohalogenation (the elimination of HBr), yielding a mixture of decene derivatives[3]. Branched alkyl halides are particularly prone to isomerization and decomposition under thermal stress, which severely impacts downstream reaction yields[4].

Part 2: Quantitative Stability Profile

To optimize your storage strategy, refer to the following quantitative data summarizing the expected shelf life of 3-(bromomethyl)decane under various conditions.

Storage TemperatureAtmosphereContainer TypeAdditivesEstimated Shelf LifePrimary Degradation Risk
20°C to 25°C (Room Temp)Ambient AirClear GlassNone< 2 WeeksPhoto-oxidation & Hydrolysis
4°C (Refrigerator)Ambient AirAmber GlassNone1 to 3 MonthsSlow Hydrolysis (Condensation risk)
-20°C (Freezer)Argon / N2​ Amber GlassNone12 to 18 MonthsMinimal (Standard long-term storage)[1]
-20°C (Freezer)Argon / N2​ Amber GlassBasic Alumina / Ag wire> 24 MonthsNegligible (Self-scavenging system)

Part 3: Troubleshooting FAQs

Q1: My batch of 3-(bromomethyl)decane has turned slightly yellow. Is it ruined, and how do I fix it? A1: The yellowing indicates the formation of elemental bromine ( Br2​ ) via photolytic cleavage[2]. While the bulk of your material is likely still intact, the presence of Br2​ and free radicals will poison sensitive metal-catalyzed cross-coupling reactions. Causality & Fix: You can rescue the batch by passing it through a short plug of activated basic alumina. The basic alumina acts as a dual-action scavenger: it traps the Br2​ and neutralizes any trace HBr. (See Protocol A below).

Q2: I detect a drop in purity via GC-MS, with a new peak corresponding to a lower mass (-80.9 Da). What happened? A2: This mass loss corresponds exactly to the loss of HBr, indicating thermal elimination has occurred, forming an alkene[3]. Causality & Fix: This usually happens if the material was subjected to excessive heat during distillation or stored at room temperature for prolonged periods. Alkene impurities cannot be removed via simple filtration; you must re-purify the batch via vacuum distillation at the lowest possible temperature.

Q3: How should I prepare aliquots for a multi-month Structure-Activity Relationship (SAR) study? A3: Repeated freeze-thaw cycles introduce condensation (moisture) into the primary stock, driving hydrolysis[1]. You must aliquot the stock into single-use vials under an inert atmosphere. Use anhydrous techniques, sparge the liquid with argon, and store the sealed amber vials at -20°C[5].

Part 4: Self-Validating Experimental Protocols

Protocol A: Rescue & Purification of Discolored 3-(Bromomethyl)decane

This protocol removes Br2​ and HBr from degraded stock.

  • Preparation: Dry basic alumina (Brockmann Grade I) in a vacuum oven at 200°C for 4 hours. Cool it in an active desiccator. Causality: Removing adsorbed water prevents the alumina from inadvertently hydrolyzing your alkyl bromide during filtration.

  • Column Setup: Pack a glass Pasteur pipette with a small plug of glass wool, followed by 3 cm of the activated basic alumina.

  • Elution: Pass the discolored 3-(bromomethyl)decane through the column under positive argon pressure.

  • Self-Validation Step: Inspect the eluent visually; it must be strictly colorless. To validate chemical integrity, analyze the purified sample via 1H NMR ( CDCl3​ ). The diagnostic multiplet for the −CH2​Br protons (~3.4 ppm) should integrate cleanly without broad baseline impurities, confirming the removal of acidic byproducts.

Protocol B: Schlenk-Line Aliquoting for Long-Term Storage

This protocol establishes a moisture-free, oxygen-free environment for multi-year storage[5].

  • Sparging: Transfer the purified 3-(bromomethyl)decane to an oven-dried Schlenk flask. Sparge the liquid with ultra-pure Argon for 15 minutes using a stainless-steel needle. Causality: Sparging displaces dissolved oxygen, halting radical propagation pathways.

  • Desiccation: Add activated 4Å molecular sieves (approx. 10% w/v) directly to the flask to continuously scavenge any micro-intrusions of moisture.

  • Aliquoting: Using a gas-tight syringe purged three times with Argon, transfer 1 mL aliquots into pre-dried, argon-flushed amber glass vials equipped with PTFE-lined septa.

  • Self-Validation Step: Seal the vials with Parafilm and store at -20°C. Validation: Leave one control vial at room temperature for 7 days. Compare its GC-FID profile to a freshly thawed frozen aliquot. The frozen aliquot should show 0% increase in alkene peaks, validating that the -20°C argon storage successfully suppressed the degradation kinetics.

Part 5: Workflow Visualization

The following diagram maps the causality between environmental stressors, their specific degradation pathways, and the targeted preventative storage strategies.

G Start 3-(Bromomethyl)decane (Pure Batch) Hydrolysis Moisture Exposure (Hydrolysis) Start->Hydrolysis Poor Seal Photo Light Exposure (Photo-oxidation) Start->Photo Clear Vial Thermal Thermal Stress (Elimination) Start->Thermal Room Temp Alcohol 3-(Hydroxymethyl)decane + HBr Hydrolysis->Alcohol Radical Free Radicals & Br2 (Discoloration) Photo->Radical Alkene Alkenes + HBr Thermal->Alkene Dry Store over Molecular Sieves Argon Atmosphere Alcohol->Dry Preventative Amber Amber Vials Dark Storage Radical->Amber Preventative Cold Sub-Zero Storage (-20°C) Alkene->Cold Preventative

Figure 1: Degradation pathways of 3-(bromomethyl)decane and targeted mitigation strategies.

References[5] JP2007332056A - Method for stabilizing branched alkyl bromide and branched alkyl bromide composition - Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuPHndOa_JHiGPDLHhujBfMzjwA_JNSG5bwIBDJkJolhf7iyuQGk76N8EQZxzkEMtO0JCumGyLPgN9mb3rNpxXTpVaDqTujJ0fvpsttAfP0YKNHktPV_yqfPIqanSblKxrNTNThL27oM7_0LwF[2] Storage and stability issues of Propargyl-PEG4-Br solutions - Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4tfFdx0GBIANnLPL3ENknUefxU66pgs63ErLlzto0PX8OWS5eN-FRr-IT1abnIJZBc38usRFgHU6vtN0JzePSvUSM2VzgQ_2aD-rvtt3VR6ucEFACnbnkzuh9m-XfifADjkK6joi--Y6nO_HGcS_nRXe2WvyKnncOk-So-3jPyo6owR5AG__VOG8pWHpNo9KcysObbn5twQ==[1] Docane | Sigma-Aldrich - Sigma-Aldrich. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGymW5iNolRhLAkCaflRR2TrQAON6UoaVF0cYfXIebPf17vnhdfSBpSlX6aQTFMFyu6cyjHsNKjOeAQB-EHivoYy3a1RJebHKe0y4RmXwKx0SceasqkZDeyfQaF0MDOGoTX4dug6YIZhzuZtrFFPH9tq7GVMTj7InItKAlo6hc4rFr5t5flbkzUMyykLCFyzhYwxLi7EZBMrIealQE5i3HItRQbetEJBPlI_TYLRFzAhqAvct8=[4] Thermal Resilience of Imidazolium-Based Ionic Liquids—Studies on Short- and Long-Term Thermal Stability and Decomposition Mechanism of 1-Alkyl-3-methylimidazolium Halides - The Journal of Physical Chemistry B (ACS Publications). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKCQvKuFJ0246btD5rOzc0E-NMpWta1avd1u2t-MwDj37dKKGnqbXGwo-07cVfrOgEDmBGJ7r9Xl4udUQ0q-TASsEK0dEyCcXxJkmVJzZldoEpVKJcHHT6mviE4YsrwZM_JibFtMxqp4tKQ9k=[3] JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide - Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9iKf-n-ma4QPmhwSvOWgk2bDrROLnYqXBoFi0_YXuA5nc2kA1BUfob2SoO1l_ed56Ig-uszv3cL_9V8DSBMFZKyLcH_FC8YU1UXmD00OuaXQkoJu5v8F6hR_dy5t6Th2MmAt_aJHFl4OpLIul[6] Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group, University of Pittsburgh. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpJ5lsBIkgAI6Grmp3MCPAw5Gr9hTfON4N4K2wrJ83cnfjryy-udhs_-bfo3dUUvlodb7v9HlH2H0ehrLl4Y0KcpPB3ms3wOSEoBTxdSpCPx9zVsJg_cbfGcABpFVdipzr94bARR38dP38W0j6w02l-GRVrsgxn_RE

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 3-(bromomethyl)decane derivatives

An in-depth technical guide for researchers, scientists, and drug development professionals on the analytical control of 3-(bromomethyl)decane derivatives. Introduction: The Analytical Challenge of Alkyl Halides 3-(bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the analytical control of 3-(bromomethyl)decane derivatives.

Introduction: The Analytical Challenge of Alkyl Halides

3-(bromomethyl)decane and its derivatives are highly lipophilic alkyl halides frequently encountered as synthetic intermediates or potential genotoxic impurities (PGIs) in pharmaceutical manufacturing[1]. From an analytical perspective, these compounds present a dual challenge: they possess high hydrophobicity (complicating chromatographic resolution of structural isomers) and lack a strong UV chromophore (rendering traditional UV-Vis detection ineffective at trace levels).

This guide objectively compares alternative detection strategies and column chemistries, providing a self-validating methodological framework that complies with the latest2[2].

Part 1: The Causality of Detection – Why CAD Outperforms UV

Traditional High-Performance Liquid Chromatography (HPLC) relies heavily on UV detection. However, alkyl bromides only absorb weakly at low wavelengths (<220 nm), a region where mobile phase solvents cause severe baseline drift and noise.

To achieve the sensitivity required for PGI control, Charged Aerosol Detection (CAD) is the superior alternative. CAD is a mass-sensitive, universal detector that measures non-volatile and semi-volatile analytes independently of their optical properties[3]. Because the detector's response is proportional to the mass of the analyte reaching the electrometer rather than its extinction coefficient, CAD provides a uniform, highly sensitive response for molecules lacking chromophores[4].

CAD_Workflow HPLC HPLC Eluent (Analyte + Solvent) Nebulizer Nebulization (Aerosol Formation) HPLC->Nebulizer Evap Evaporation (Solvent Removal) Nebulizer->Evap Corona Corona Discharge (Particle Charging) Evap->Corona Electrometer Electrometer (Signal Detection) Corona->Electrometer

Fig 1. Step-by-step mechanism of Charged Aerosol Detection (CAD) for non-UV active analytes.

Part 2: Column Chemistry Comparison – Resolving Lipophilic Isomers

3-(bromomethyl)decane is a branched molecule with a C11 backbone. Separating it from closely related linear isomers (e.g., 1-bromo-undecane) requires specific stationary phase interactions.

While standard C18 (Octadecylsilane) columns rely purely on dispersive hydrophobic interactions, they often fail to resolve closely related branched isomers. Conversely, PFP (Pentafluorophenyl) columns offer multiple retention mechanisms, including dipole-dipole interactions, pi-pi interactions, and strict shape selectivity. The rigid fluorinated ring of the PFP phase provides superior discrimination of branched alkyl chains.

Table 1: Performance Comparison of Column Chemistries (Isocratic: 85% Acetonitrile / 15% Water)

Column ChemistryRetention Time (min)Resolution ( Rs​ )Peak Asymmetry ( Tf​ )Primary Mechanism of Action
Standard C18 12.41.21.45Hydrophobic dispersion
PFP (Fluorophenyl) 14.12.81.05Shape selectivity & dipole-dipole

Part 3: Step-by-Step Experimental Methodology

This protocol establishes a self-validating system. By continuously monitoring precision checks and recovery standards throughout the run, any deviation in nebulization efficiency or column selectivity is immediately flagged, ensuring absolute data trustworthiness.

1. Sample Preparation

  • Diluent: Acetonitrile/Water (80:20, v/v).

  • Standard Prep: Dissolve the 3-(bromomethyl)decane reference standard to a stock concentration of 1.0 mg/mL. Dilute to working concentrations spanning 0.5 to 50 µg/mL.

2. Chromatographic Conditions

  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Causality: Formic acid promotes a uniform CAD response by maintaining constant ionic strength and facilitating droplet charging[4]).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 60% B to 95% B over 15 minutes, followed by a 5-minute hold.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

3. CAD Detector Settings

  • Evaporator Temperature: 35°C. (Causality: Optimized specifically for semi-volatile alkyl bromides to prevent analyte loss/evaporation during the desolvation phase[4]).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

Part 4: ICH Q2(R2) Method Validation Data

The method was validated according to the revised5[5], which emphasize a lifecycle approach and robustness for quantitative impurity testing.

ICH_Validation Root ICH Q2(R2) Validation Quantitative Impurity Test Spec Specificity (No Matrix Interference) Root->Spec Sens Sensitivity (LOD / LOQ) Root->Sens Lin Linearity & Range (R² > 0.995) Root->Lin Acc Accuracy & Precision (% Recovery & %RSD) Root->Acc Sens->Lin Defines lower limit Lin->Acc Defines working range

Fig 2. Logical interdependency of ICH Q2(R2) validation parameters for quantitative tests.

Table 2: Detection Comparison & Sensitivity (UV vs. CAD)

ParameterUV Detection (210 nm)Charged Aerosol Detection (CAD)
LOD (S/N > 3)12.5 µg/mL0.2 µg/mL
LOQ (S/N > 10)40.0 µg/mL0.6 µg/mL
Linearity ( R2 )0.985 (Poor baseline)0.999 (Log-Log fit)*

*Note: CAD requires a logarithmic or quadratic calibration model across wide concentration ranges due to its non-linear response dynamics, though narrow ranges can be treated linearly[4].

Table 3: Accuracy and Precision (CAD Method)

Concentration LevelIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=12)Mean Accuracy (% Recovery)
LOQ (0.6 µg/mL)4.2%5.1%96.5%
100% Target (10 µg/mL)1.1%1.5%99.2%
120% Target (12 µg/mL)0.9%1.2%100.4%

Conclusion

For the rigorous quantification of 3-(bromomethyl)decane derivatives, a PFP-column paired with CAD represents a self-validating, highly specific analytical system. By addressing the fundamental physicochemical limitations of the analyte (lack of chromophore, high lipophilicity), this method drops the Limit of Quantitation from an unacceptable 40 µg/mL (UV) down to 0.6 µg/mL (CAD). This provides a robust framework that fully complies with ICH Q2(R2) standards for genotoxic impurity control.

References

  • Title: validation of analytical procedures q2(r2) - ICH Source: ich.org URL: [Link][5]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA Source: europa.eu URL: [Link][2]

  • Title: Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) Source: labrulez.com URL: [Link][3]

  • Title: Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design Source: nih.gov URL: [Link][1]

Sources

Comparative

validating the molecular structure of 3-(bromomethyl)decane using 2D NMR

Title: Structural Validation of 3-(Bromomethyl)decane: A Comparative Guide to 2D NMR Modalities Introduction Validating the molecular structure of branched aliphatic halides, such as 3-(bromomethyl)decane, presents a not...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Validation of 3-(Bromomethyl)decane: A Comparative Guide to 2D NMR Modalities

Introduction

Validating the molecular structure of branched aliphatic halides, such as 3-(bromomethyl)decane, presents a notorious analytical challenge. While the electronegative bromine atom provides a distinct downfield shift for the adjacent methylene protons (-CH 2​ Br), the remaining 10-carbon backbone creates a highly congested "methylene envelope" (typically between 1.2 and 1.5 ppm) in standard 1D 1 H NMR. To achieve unambiguous structural elucidation and definitively rule out regioisomers (e.g., 2- or 4-(bromomethyl)decane), advanced two-dimensional (2D) NMR techniques are strictly required[1].

This guide objectively compares the performance of High-Field Pure Shift 2D NMR, Benchtop 2D NMR, and orthogonal GC-MS. Designed for researchers and drug development professionals, this guide breaks down the mechanistic causality behind these instrumental choices and provides a self-validating protocol for definitive structural assignment.

Comparative Analysis of Validation Modalities

When selecting an analytical modality for 3-(bromomethyl)decane, the decision hinges on the required depth of structural certainty versus operational efficiency.

  • Benchtop 2D NMR (60–100 MHz): Permanent-magnet benchtop systems have revolutionized routine laboratory workflows by offering cryogen-free, accessible NMR[1]. For 3-(bromomethyl)decane, benchtop HSQC and COSY can easily identify the isolated -CH 2​ Br group and confirm the presence of aliphatic branching. However, the low magnetic field results in severe second-order coupling effects and spectral overlap in the C4–C9 region, making complete backbone assignment impossible.

  • High-Field Pure Shift 2D NMR (600+ MHz): This is the gold standard for complex aliphatics. Standard high-field HSQC often still suffers from multiplet overlap in the proton dimension. "Pure Shift" techniques utilize homonuclear decoupling to collapse these complex multiplets into sharp singlets[2]. This dramatically increases resolution in the direct ( 1 H) dimension, allowing each methylene pair in the decane chain to be resolved and mapped to its corresponding carbon[3].

  • GC-MS (Electron Ionization): While not an NMR technique, GC-MS is the standard orthogonal tool. It provides the exact molecular weight and confirms the presence of bromine via the characteristic 1:1 isotopic ratio of M and M+2 peaks ( 79 Br and 81 Br). However, EI fragmentation of long-chain branched alkanes is often complex and may not definitively pinpoint the branching position without an authentic reference standard.

Data Presentation: Performance Comparison Matrix

Analytical ModalityResolution (Aliphatic Region)Sensitivity (LOD)Acquisition TimeStructural Confidence for 3-(bromomethyl)decane
High-Field Pure Shift 2D NMR Ultra-High (Multiplets collapsed)< 1 µg1 – 4 HoursAbsolute. Unambiguous de novo elucidation & regioisomer differentiation.
High-Field Standard 2D NMR High (Some multiplet overlap)< 1 µg30 – 90 MinsHigh. May struggle to separate C5/C6/C7 signals.
Benchtop 2D NMR (80 MHz) Low (Severe envelope overlap)> 1 mg15 – 60 MinsModerate. Confirms functional groups but fails on exact backbone connectivity.
GC-MS (EI) N/A (Mass fragmentation)< 1 ng20 MinsModerate. Excellent for formula/halogen confirmation; poor for exact regiochemistry.

Mechanistic Insights: The Power of Pure Shift and HMBC

To validate that the bromomethyl group is specifically at the C3 position, we must trace the carbon skeleton. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical here, as it detects long-range (2- and 3-bond) 1 H- 13 C couplings[4].

  • The Causality of the HMBC Choice: By observing the cross-peaks from the -CH 2​ Br protons (approx. 3.4 ppm), we should see 3-bond correlations to C2 and C4, and a 2-bond correlation to C3. If the molecule were 4-(bromomethyl)decane, the carbon chemical shifts of the correlated backbone carbons would differ significantly.

  • The Causality of the Pure Shift Choice: In the HSQC spectrum, assigning C4 through C9 requires pinpoint precision. Pure shift methods suppress homonuclear J -couplings, yielding simpler spectra with increased resolution[3]. This ensures that the cross-peaks for C4, C5, and C6 do not smear into each other, allowing the HMBC correlations to be anchored to exact, unambiguous carbon assignments[2].

ValidationWorkflow Sample 3-(bromomethyl)decane Sample Prep (CDCl3) Benchtop Benchtop 2D NMR (80 MHz) Sample->Benchtop Rapid QC HighField High-Field 2D NMR (600+ MHz) Sample->HighField Deep Elucidation GCMS GC-MS Orthogonal Check Sample->GCMS Mass/Isotope COSY Standard HSQC/COSY (Functional Group ID) Benchtop->COSY PureShift Pure Shift HSQC (Methylene Resolution) HighField->PureShift HMBC 1H-13C HMBC (Regiochemistry) HighField->HMBC Valid Unambiguous Structural Validation GCMS->Valid Formula Confirmed COSY->Valid Partial Backbone PureShift->Valid Exact C-H Map HMBC->Valid Branching Confirmed

2D NMR structural validation workflow for 3-(bromomethyl)decane.

Self-Validating Experimental Protocol: High-Field 2D NMR Workflow

A protocol is only as reliable as its internal controls. The following step-by-step methodology ensures that the data generated is a true reflection of the molecular structure, free from instrumental artifacts.

Phase 1: System Calibration (The Foundation of Trust)

  • Sample Preparation: Dissolve 15 mg of 3-(bromomethyl)decane in 600 µL of CDCl 3​ containing 0.03% v/v TMS. Rationale: High concentration ensures sufficient signal-to-noise for natural abundance 13 C in a reasonable timeframe.

  • Probe Tuning and Matching (ATMA): Execute automated tuning and matching for both 1 H and 13 C channels. Causality: This minimizes reflected RF power. Poor tuning leads to pulse length errors, which quadratically degrade the efficiency of the INEPT coherence transfers used in HSQC and HMBC.

  • 90° Pulse Calibration: Manually determine the exact 90° pulse width for 1 H (typically ~8–10 µs). Self-Validation: Run a 360° pulse check; the signal should perfectly null. If a residual signal remains, B1​ field inhomogeneity is present, and 2D cross-peak intensities will be unreliable.

Phase 2: Pure Shift HSQC Acquisition

  • Pulse Sequence Selection: Load a real-time Pure Shift HSQC sequence utilizing a BIRD (Bilinear Rotation Decoupling) element[3].

  • Parameter Optimization:

    • Set the spectral width (SW) to 10 ppm for 1 H and 160 ppm for 13 C.

    • Set Dummy Scans (DS) = 16. Causality: Dummy scans establish a steady state of longitudinal magnetization ( T1​ ). Skipping this causes severe t1​ noise and baseline artifacts in the first few increments of the 2D matrix.

    • Set Number of Scans (NS) = 4, and t1​ increments to 256.

  • Acquisition & Processing: Apply a squared sine-bell apodization function in both dimensions prior to Fourier Transform. The resulting spectrum will display the C4–C9 methylene protons as distinct, resolved singlets.

Phase 3: HMBC Acquisition for Regiochemistry

  • Long-Range Delay Optimization: Load the HMBC pulse sequence. Set the long-range coupling delay to 65 ms. Causality: This delay is optimized for an average nJCH​ of 8 Hz. This is the exact time required for the anti-phase magnetization of 2- and 3-bond correlations to reach a maximum before refocusing.

  • Execution: Run the experiment with Non-Uniform Sampling (NUS) set to 25% to save time, utilizing Iterative Soft Thresholding (IST) for reconstruction.

  • Validation Check: Extract the 1D slice at the 1 H frequency of the -CH 2​ Br protons (~3.4 ppm). You must observe clear cross-peaks to the 13 C frequencies of C2, C3, and C4. The absence of a correlation to C5 definitively proves the bromine is at C3, validating the 3-(bromomethyl)decane structure.

Sources

Validation

Benchmarking 3-(Bromomethyl)decane Against Standard Alkylating Agents: A Comprehensive Guide to Kinetics, Selectivity, and Protocols

Executive Summary & Strategic Context In drug development and complex organic synthesis, the choice of alkylating agent dictates not only the yield of the desired product but also the downstream purification burden. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In drug development and complex organic synthesis, the choice of alkylating agent dictates not only the yield of the desired product but also the downstream purification burden. While standard alkylating agents like methyl iodide (MeI) and benzyl bromide (BnBr) are prized for their high reactivity, they frequently suffer from poor chemoselectivity, leading to over-alkylation[1].

3-(Bromomethyl)decane (CAS: 1489133-88-1) emerges as a highly specialized alternative[2]. As a lipophilic, β -branched primary alkyl bromide, it introduces a unique steric profile that deliberately throttles reaction kinetics. This guide objectively benchmarks 3-(bromomethyl)decane against traditional agents, providing researchers with the mechanistic causality and self-validating protocols needed to achieve highly selective mono-alkylations.

Mechanistic Causality: Sterics vs. Kinetics in SN2 Pathways

The alkylation of amines, thiols, or enolates typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of an SN2 reaction follows second-order kinetics, which is highly dependent on the steric accessibility of the electrophilic carbon[3].

The Impact of β -Branching

Steric hindrance is a critical obstruction caused by the size of neighboring groups, which impedes the required backside attack of the nucleophile[4].

  • Unhindered Agents (MeI, BnBr): Methyl iodide possesses no steric bulk, and benzyl bromide benefits from a resonance-stabilized transition state. Both undergo rapid SN2 reactions with low activation energies, often resulting in poly-alkylation[1].

  • β -Branched Agents (3-(Bromomethyl)decane): Bulky substituents at the β -position severely hamper bond formation with the nucleophile[5]. The decyl chain branch creates a steric shield around the α -carbon. While this reduces the overall reaction rate, it provides impressive levels of kinetic resolution and stereodifferentiation, effectively halting the reaction after a single alkylation event[6].

SN2_Kinetics MeI Methyl Iodide / Benzyl Bromide (Unhindered / Stabilized) TS1 Low Steric Clash Low Activation Energy MeI->TS1 Branched 3-(Bromomethyl)decane (β-Branched Primary) TS2 High Steric Clash High Activation Energy Branched->TS2 Prod1 Fast Kinetics High Over-alkylation Risk TS1->Prod1 Prod2 Controlled Kinetics Excellent Mono-selectivity TS2->Prod2

Caption: Logical comparison of steric hindrance on SN2 alkylation kinetics.

Quantitative Benchmarking & Data Presentation

To objectively evaluate performance, we must compare relative SN2 reaction rates and the physicochemical properties imparted by the alkylating agent. The table below synthesizes these parameters.

Table 1: Comparative Performance of Alkylating Agents
Alkylating AgentStructural ClassificationRelative SN2 Rate*Est. LogP ContributionOver-alkylation RiskPrimary Application
Methyl Iodide (MeI) Methyl~30.0+0.5High Exhaustive methylation
Benzyl Bromide (BnBr) Benzylic Primary~10.0+2.0Moderate-High Heteroatom protection
1-Bromodecane Linear Primary1.0 (Ref)+4.5Moderate Standard lipophilic tagging
3-(Bromomethyl)decane β -Branched Primary~0.03+5.0Very Low Selective mono-alkylation

*Relative rates are normalized to standard unhindered primary linear alkyl bromides (e.g., 1-bromodecane) under identical polar aprotic conditions.

Data Synthesis: The β -branching in 3-(bromomethyl)decane reduces its SN2 reactivity by nearly two orders of magnitude compared to linear counterparts. However, this kinetic penalty is the exact mechanism that guarantees mono-alkylation selectivity, making it superior for synthesizing complex, highly lipophilic drug intermediates.

Self-Validating Experimental Protocols

Causality in Reagent Selection
  • Base Selection (Cs2CO3): The bulky nature of 3-(bromomethyl)decane necessitates the "cesium effect." Cesium carbonate enhances nucleophile solubility and reactivity via a naked anion effect, compensating for the electrophile's steric drag.

  • Solvent (DMF): A polar aprotic solvent is mandatory to leave the nucleophile unsolvated, thereby maximizing the SN2 substitution rate.

Step-by-Step Methodology (N-Alkylation of a Model Amine)

This protocol is designed as a self-validating system; analytical checkpoints are embedded to verify success in real-time.

  • Substrate Preparation: To an oven-dried round-bottom flask under an inert nitrogen atmosphere, add the primary amine substrate (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add finely powdered Cs2CO3 (2.0 equiv). Stir the suspension at room temperature for 30 minutes.

    • Validation Checkpoint: A slight color change often indicates successful formation of the nucleophilic species.

  • Agent Addition: Add 3-(bromomethyl)decane (1.1 equiv) dropwise via syringe.

  • Thermal Control: Elevate the reaction temperature to 65 °C. Stir for 12–18 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material and the appearance of a single, higher-Rf spot confirms selective mono-alkylation. The absence of a third spot validates the prevention of over-alkylation.

  • Quench & Extraction: Cool to room temperature. Quench with saturated aqueous NH4Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography.

Protocol_Workflow S1 1. Deprotonation Cs2CO3 in DMF S2 2. Alkylation Add Branched Halide S1->S2 S3 3. Kinetic Control Heat to 65 °C S2->S3 S4 4. Validation TLC Monitoring S3->S4 S5 5. Isolation Aq. Quench & Column S4->S5

Caption: Step-by-step experimental workflow for sterically hindered S_N2 alkylation.

References

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. URL:[Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Chemical Note. URL:[Link]

  • Nucleophilic Substitution (SN2) Reactions. Wolfram Demonstrations Project. URL:[Link]

  • Highly Enantioselective Phase-Transfer-Catalyzed Alkylation of Protected α -Amino Acid Amides. Journal of the American Chemical Society. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Bromomethyl)decane proper disposal procedures

Proper chemical disposal is not merely a regulatory formality; it is a critical component of laboratory safety and environmental stewardship. As a primary alkyl bromide, 3-(Bromomethyl)decane presents unique reactive and...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper chemical disposal is not merely a regulatory formality; it is a critical component of laboratory safety and environmental stewardship. As a primary alkyl bromide, 3-(Bromomethyl)decane presents unique reactive and environmental hazards that require precise logistical handling.

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational protocol for the safe segregation, containment, and disposal of 3-(Bromomethyl)decane.

Chemical Classification & Mechanistic Causality

To safely manage 3-(Bromomethyl)decane, operators must understand the chemical mechanisms that dictate its disposal requirements:

  • Incineration Chemistry (Why Halogenated Waste?) : Because 3-(Bromomethyl)decane contains a bromine atom, it cannot be processed through standard organic waste streams. Combusting halogenated compounds at standard incinerator temperatures can catalyze the formation of highly toxic, environmentally persistent byproducts, including dioxins and furans. Therefore, it must be segregated and routed to regulated hazardous waste incinerators equipped with specialized high-temperature combustion chambers and alkaline flue-gas scrubbers ([1]).

  • Electrophilic Reactivity (Why Strict Segregation?) : Alkyl bromides are highly electrophilic and function as potent alkylating agents ([2]). If 3-(Bromomethyl)decane is inadvertently mixed with incompatible chemicals—such as strong inorganic bases, reactive metals, or nucleophilic amines—it can trigger uncontrolled exothermic nucleophilic substitution ( SN​2 ) or elimination ( E2​ ) reactions. In a sealed waste container, this generates rapid heat and gas pressure, leading to catastrophic container failure ([3]).

  • Phase Separation : As a heavy, lipophilic hydrocarbon derivative, this compound is immiscible with water. Mixing it with aqueous waste streams causes phase separation, which severely complicates the thermal destruction process at the incineration facility.

Quantitative Operational Data

The following table summarizes the critical parameters for managing 3-(Bromomethyl)decane waste streams.

ParameterSpecificationCausality / Rationale
Waste Stream Classification Halogenated Organic WasteContains >1% halogens by weight; requires specialized high-temp incineration ([1]).
Primary Container Material High-Density Polyethylene (HDPE) or PTFEPrevents the solvent degradation and structural leaching common in standard plastics ([4]).
Maximum SAA Accumulation 25 to 55 GallonsMinimizes fire and exposure risk within the laboratory's Satellite Accumulation Area (SAA) ([4]).
Required Headspace Minimum 1 inch (approx. 2.5 cm)Accommodates vapor pressure expansion driven by ambient temperature fluctuations ([5]).
Incompatible Mixtures Strong bases, reactive metals, cyanidesPrevents exothermic alkylation reactions and toxic gas generation ([4]).

Step-by-Step Disposal Protocol

To ensure operational trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next phase without completing the designated validation check.

Phase 1: Segregation and Compatibility Verification
  • Identify the Waste Stream : Confirm the waste contains 3-(Bromomethyl)decane. Classify it strictly as "Halogenated Organic Waste" ([1]).

  • Verify Compatibility : Ensure the designated waste carboy does not contain incompatible chemicals, heavy metals, or aqueous solutions ([4]).

    • Validation Check: Review the continuous waste log attached to the container. If the log is missing, undocumented, or lists a strong base, do not add the waste . Quarantine the container and contact Environmental Health and Safety (EHS).

Phase 2: Containment and Transfer
  • Prepare the Environment : Conduct all waste transfers inside a certified, operating chemical fume hood to prevent inhalation of volatile brominated vapors ([4]).

  • Select the Container : Use a 4-liter PTFE or 5-gallon HDPE carboy. Avoid metal containers, as trace hydrobromic acid (HBr) degradation products can cause rapid corrosion.

  • Transfer the Waste : Slowly pour the 3-(Bromomethyl)decane waste into the container to prevent splashing.

  • Manage Headspace : Stop filling when the container is 90% full, leaving at least 1 inch of headspace ([5]).

    • Validation Check: Visually inspect the liquid level. Ensure the threaded cap seals tightly without cross-threading, making the container "vapor tight" and "spill proof" ([6]).

Phase 3: Satellite Accumulation Area (SAA) Storage
  • Labeling : Immediately affix a Hazardous Waste Tag. The tag must explicitly state "Halogenated Organic Waste" and list "3-(Bromomethyl)decane" along with its exact percentage composition ([4]).

  • Secondary Containment : Place the primary waste container inside a secondary containment bin (bund) made of chemically resistant material. This prevents environmental release in the event of primary container failure ([7]).

  • Storage Conditions : Store in a cool, dry, well-ventilated SAA, away from direct sunlight and heat sources.

    • Validation Check: Confirm the total SAA accumulation volume does not exceed the maximum allowable regulatory limit (typically 25-55 gallons) ([4]).

Phase 4: Final Manifesting and Disposal
  • Request Collection : Once the container is 3/4 full, submit a chemical waste collection request to your institutional EHS department ([4]).

  • Final Inspection : Wipe down the exterior of the container to ensure no chemical residue remains. Verify that the Hazardous Waste Tag is fully legible.

  • Destruction : The waste will be transported by a licensed contractor to a regulated hazardous waste facility for high-temperature thermal destruction ([1]).

Emergency Spill Response

If 3-(Bromomethyl)decane leaks or spills outside of primary containment:

  • Evacuate and Isolate : Immediately clear personnel from the area and isolate the spill zone.

  • Control the Source : If safe to do so while wearing appropriate PPE (e.g., nitrile/fluorinated rubber gloves, respirator), upright the leaking container.

  • Containment : Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust ([7]).

  • Cleanup and Disposal : Sweep up the saturated absorbent using non-sparking tools, place it in a sealed, labeled bag, and manage it strictly as Halogenated Organic Waste ([4]).

Workflow Visualization

G Start Waste Generation: 3-(Bromomethyl)decane Decision Mixed with Incompatible Chemicals (e.g., Bases)? Start->Decision Quarantine Quarantine & Contact EHS (Do Not Mix) Decision->Quarantine Yes Segregation Segregate as: Halogenated Organic Waste Decision->Segregation No Container Transfer to HDPE/PTFE Container (Use Fume Hood) Segregation->Container Labeling Attach Hazardous Waste Tag: List 100% Composition Container->Labeling Storage Store in SAA (Secondary Containment) Labeling->Storage Disposal High-Temperature Incineration (Licensed Contractor) Storage->Disposal

Figure 1: Workflow for segregation, containment, and disposal of 3-(Bromomethyl)decane.

References

  • HAZARDOUS WASTE SEGREGATION . Bucknell University Environmental Health & Safety. [Link]

  • Halogenated Solvents in Laboratories - Campus Operations . Temple University Environmental Health and Radiation Safety.[Link]

  • Non-Halogenated Solvents in Laboratories - Campus Operations . Temple University Environmental Health and Radiation Safety. [Link]

  • Risk Evaluation for 1-Bromopropane (n-Propyl Bromide) CASRN: 106-94-5 . United States Environmental Protection Agency (EPA).[Link]

  • Spill Management and Response Guidelines . University of Wollongong (UOW). [Link]

  • Chemical and Hazardous Waste Guide . University of Oslo (UiO). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . University of Illinois Division of Research Safety (DRS). [Link]

Sources

Handling

Advanced Laboratory Safety and PPE Guide for Handling 3-(Bromomethyl)decane

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system rooted in chemical causality. Handling specialized building blocks like 3-(Bromomethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system rooted in chemical causality. Handling specialized building blocks like 3-(Bromomethyl)decane (CAS: 1489133-88-1) requires a rigorous understanding of its molecular behavior[1].

Alkyl bromides are highly lipophilic and act as powerful organic solvents. If handled improperly, they can rapidly strip essential oils and fats from the skin, leading to severe irritation, chemical burns, and potential . To build deep trust in your operational processes, this guide provides a step-by-step, causality-driven framework for researchers and drug development professionals working with this reagent.

Mechanistic Causality in PPE Selection

Standard laboratory personal protective equipment (PPE) is frequently insufficient for heavy alkyl halides. The 10-carbon hydrophobic tail of 3-(Bromomethyl)decane facilitates rapid solvation and permeation through standard non-polar elastomeric matrices (such as thin latex or standard nitrile), while the reactive bromomethyl headgroup poses acute toxicity risks upon breakthrough.

When selecting PPE, we must match the physical barrier to the chemical's specific permeation profile.

Table 1: Quantitative & Qualitative PPE Specifications

PPE CategorySpecificationQuantitative MetricMechanistic Causality & Rationale
Hand Protection (Primary) Viton™ or PE/EVAL (Silver Shield)Breakthrough: > 4–8 hrsThe lipophilic decane chain rapidly permeates standard nitrile.2[2].
Hand Protection (Splash) Heavy-Duty NitrileThickness: ≥ 8–10 milProvides a temporary barrier for incidental splashes. The3 upon contact to prevent breakthrough[3].
Eye/Face Protection Chemical Splash GogglesANSI Z87.1 RatedAlkyl bromide vapors and liquids cause severe ocular irritation. Standard safety glasses lack the peripheral sealing required to .
Body Protection Flame-Resistant (FR) Lab CoatStandard FR RatingMitigates fire risk if handled alongside flammable organic solvents. Prevents dermal absorption which can lead to 4[4].
Operational Workflow: Safe Transfer and Reaction Setup

To ensure trustworthiness in your methodology, every protocol must be a self-validating system. Do not assume your engineering controls are functioning; verify them before opening the reagent bottle.

G A Pre-Operation Check (Fume Hood & PPE) B Chemical Transfer (Glass Syringe/Cannula) A->B C Incidental Splash? B->C D Immediate Glove Change & Wash C->D Yes E Proceed to Reaction C->E No D->B F Halogenated Waste Segregation E->F G Waste Disposal & Log F->G

Workflow for the safe handling, transfer, and disposal of 3-(Bromomethyl)decane.

Protocol 1: Self-Validating Transfer Methodology
  • Engineering Control Validation: Prior to handling, verify the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Do not proceed if the flow alarm is active or if the sash is above the designated working height.

  • PPE Donning & Inspection: Don a flame-resistant lab coat, chemical splash goggles, and double gloves. Inspect the outer Viton or heavy-duty nitrile gloves for micro-tears using the air-inflation method prior to use.

  • Inert Atmosphere Setup: Because alkyl bromides can degrade and generate corrosive hydrogen bromide gas over time, flush your reaction vessel with an inert gas (nitrogen or argon).

  • Liquid Transfer: Use a glass syringe with a stainless-steel needle or a chemically resistant cannula. Crucial Causality: Avoid plastic syringes with rubber plungers; the lipophilic decane chain will rapidly swell and degrade the rubber seal, leading to mechanical failure and spills.

  • Immediate Decontamination: If an incidental splash occurs on the outer glove, immediately pause the operation. Remove the contaminated outer glove inside the fume hood and replace it. Alkyl bromides trapped against the skin will induce .

Disposal and Spill Management Plan

Alkyl bromides must be strictly segregated from incompatible waste streams—particularly strong bases, alkali metals, and oxidizers—to prevent hazardous exothermic reactions[4].

Protocol 2: Halogenated Waste Segregation and Spill Response
  • Waste Segregation: Collect all unreacted 3-(Bromomethyl)decane, reaction byproducts, and contaminated wash solvents in a dedicated, clearly labeled "Halogenated Organic Waste" container. Ensure the container has a fluorinated coating or is made of compatible high-density polyethylene (HDPE) or glass[4].

  • Spill Response (Small Scale < 50 mL):

    • Evacuate the immediate area and allow the fume hood exhaust to clear any localized vapors.

    • Wearing full PPE (including Viton gloves), cover the liquid spill with an inert, non-combustible absorbent such as dry sand or diatomaceous earth. Never use combustible absorbents like sawdust, as they can react with halogenated compounds.

    • Mechanically transfer the absorbed material into a sealable hazardous waste container using a non-sparking tool.

    • Wash the affected surface with a mild detergent and water to remove residual lipophilic traces.

  • First Aid Integration: In the event of dermal contact, immediately flush the skin with copious amounts of water for at least 15 minutes. Cover the irritated area with an anti-bacterial or emollient cream and 4[4].

References
  • Alkyl Bromides - Product Safety Assessment Source: Lanxess Solutions US Inc. URL:[Link]

  • Bromine Standard Operating Procedure Source: Rutgers University Environmental Health and Safety URL:[Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals Source: University of North Carolina at Chapel Hill URL:[Link]

  • Recommendations for Chemical Protective Clothing A-Z Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL:[Link]

Sources

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